1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-difluoroethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c6-5(7)3-10-2-4(8)1-9-10/h1-2,5H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAYRTOWGOVCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006333-08-9 | |
| Record name | 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic building block, 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. This compound is of significant interest in medicinal chemistry and drug development due to the presence of the bioisosteric difluoroethyl group, which can enhance metabolic stability and binding affinity of drug candidates. This document details a representative synthetic protocol, thorough characterization data, and relevant experimental procedures.
Synthesis
The synthesis of this compound can be achieved through a multi-step sequence, beginning with the protection of a suitable precursor, followed by the construction of the pyrazole ring and subsequent deprotection. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis commences with the protection of 3-amino-3-(dimethylamino)acrylaldehyde, followed by a cyclization reaction with (2,2-difluoroethyl)hydrazine to form the protected pyrazole intermediate. The final step involves the deprotection of the amino group to yield the target compound.
Spectroscopic and Synthetic Profile of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the spectroscopic and synthetic aspects of the novel pyrazole derivative, 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine (CAS No. 1006333-08-9). Due to the limited availability of specific experimental data for this compound in the public domain, this document provides a comprehensive overview based on established principles of spectroscopy and synthetic chemistry, supported by data from analogous structures.
Predicted Spectroscopic Data
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H NMR | 7.5 - 7.8 | s | - | Pyrazole H-5 |
| 7.3 - 7.6 | s | - | Pyrazole H-3 | |
| 5.9 - 6.5 | tt | JH-F ≈ 55-60 Hz, JH-H ≈ 4-5 Hz | -CH(F)₂ | |
| 4.2 - 4.5 | td | JH-F ≈ 14-16 Hz, JH-H ≈ 4-5 Hz | -CH₂- | |
| 3.5 - 4.5 | br s | - | -NH₂ | |
| ¹³C NMR | 135 - 140 | C | - | Pyrazole C-5 |
| 125 - 130 | C | - | Pyrazole C-3 | |
| 118 - 123 | C | - | Pyrazole C-4 | |
| 110 - 115 | t | JC-F ≈ 235-245 Hz | -CH(F)₂ | |
| 50 - 55 | t | JC-F ≈ 25-30 Hz | -CH₂- | |
| ¹⁹F NMR | -110 to -125 | dt | JF-H ≈ 55-60 Hz, JF-H ≈ 14-16 Hz | -C(F)₂- |
Table 2: Predicted Mass Spectrometry and IR Data
| Technique | Expected Values | Interpretation |
| Mass Spec. (EI) | m/z 147 (M⁺) | Molecular Ion |
| m/z 83 | [M - C₂H₂F₂]⁺ | |
| m/z 65 | [C₂H₂F₂]⁺ | |
| IR Spectroscopy | 3300-3500 cm⁻¹ (two bands) | N-H stretch (primary amine) |
| 1600-1650 cm⁻¹ | N-H bend (primary amine) | |
| 1100-1300 cm⁻¹ | C-F stretch | |
| 1450-1550 cm⁻¹ | C=C, C=N stretch (pyrazole ring) |
General Synthetic Approach
The synthesis of N-substituted pyrazole amines can be achieved through several established methodologies. A common and effective route involves the cyclocondensation of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent. For the target molecule, a plausible synthetic pathway would involve the reaction of 2,2-difluoroethylhydrazine with a protected 4-aminopyrazole precursor or a direct construction of the substituted pyrazole ring.
A general, representative protocol for the synthesis of an N-substituted pyrazole is outlined below. Please note, this is a generalized procedure and would require optimization for the specific synthesis of this compound.
Experimental Protocol: Synthesis of N-Alkyl-3,5-dimethylpyrazole (A Representative Example)
-
Reaction Setup: To a solution of the desired primary amine (1.0 mmol) in dimethylformamide (DMF, 5.0 mL), add pentane-2,4-dione (1.1 mmol).
-
Addition of Aminating Agent: Add O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 80-85 °C for 1.5 to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted pyrazole derivative like this compound.
Caption: Workflow for Synthesis and Characterization.
Analysis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: A Guide to its Spectroscopic Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical techniques used to characterize the novel heterocyclic compound, 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. A critical aspect of drug discovery and development is the unambiguous structural confirmation of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, stands as a primary tool for the elucidation of molecular structures. This document outlines the theoretical framework for the NMR analysis of the title compound and furnishes detailed, generalized experimental protocols for acquiring high-quality spectral data. Due to the absence of publicly available experimental NMR data for this compound at the time of this publication, this guide will focus on the predicted spectral characteristics and the methodologies required for their acquisition and interpretation.
Introduction
This compound is a fluorinated pyrazole derivative. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated heterocycles are of great interest in medicinal chemistry and drug design. Accurate and thorough characterization of these molecules is paramount. This guide will delve into the analytical approach for confirming the structure of this compound, with a focus on ¹H and ¹³C NMR spectroscopy.
Predicted ¹H and ¹³C NMR Spectral Data
While experimental data is not available, the expected ¹H and ¹³C NMR chemical shifts and coupling patterns for this compound can be predicted based on the analysis of its structural fragments and comparison with similar known compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 (pyrazole) | ~7.5 | s | - | 1H |
| H-5 (pyrazole) | ~7.3 | s | - | 1H |
| -CH₂- | ~4.4 | t | ³JHF ≈ 14 | 2H |
| -CHF₂ | ~6.2 | tt | ²JHF ≈ 57, ³JHH ≈ 4 | 1H |
| -NH₂ | ~3.5 | br s | - | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) |
| C-3 (pyrazole) | ~135 | s |
| C-4 (pyrazole) | ~120 | s |
| C-5 (pyrazole) | ~128 | s |
| -CH₂- | ~50 | t (²JCF ≈ 25 Hz) |
| -CHF₂ | ~113 | t (¹JCF ≈ 240 Hz) |
Experimental Protocols
To obtain high-resolution ¹H and ¹³C NMR spectra for this compound, the following experimental methodologies are recommended.
Sample Preparation
-
Solvent Selection: A deuterated solvent that fully dissolves the compound is crucial. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.
NMR Instrument Parameters
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of 12-16 ppm is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of 200-240 ppm is standard.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural analysis.
Key Signaling Pathways and Correlations
The following diagram illustrates the key covalent bonds and the expected through-bond NMR correlations (J-couplings) that are critical for the structural assignment of this compound.
Caption: Key NMR J-coupling correlations.
Conclusion
The structural elucidation of novel compounds such as this compound is a fundamental requirement in the field of drug development. ¹H and ¹³C NMR spectroscopy provide the necessary tools for unambiguous structure confirmation. This guide has presented the predicted NMR spectral characteristics and detailed the experimental protocols required for their acquisition. By following these methodologies, researchers and scientists can confidently characterize this and other similar fluorinated heterocyclic compounds, thereby accelerating the drug discovery process. Future work should focus on acquiring and publishing the experimental NMR data for this compound to validate the predictions outlined herein.
Mass Spectrometry of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. Due to the absence of publicly available experimental mass spectra for this specific compound, this document presents a theoretical framework based on established principles of mass spectrometry and the known fragmentation patterns of related chemical structures, such as pyrazoles and N-alkyl amines. This guide offers predicted mass spectrometry data, a detailed experimental protocol for acquiring the data, and visualizations of the predicted fragmentation pathway and analytical workflow.
Predicted Mass Spectrometry Data
The fundamental characteristics of this compound relevant to its mass spectrometric analysis are detailed below. The molecular formula is C5H7F2N3, with a monoisotopic mass of approximately 147.06 g/mol .
Table 1: Calculated Mass Data for this compound
| Property | Value |
| Molecular Formula | C₅H₇F₂N₃ |
| Molecular Weight | 147.13 g/mol |
| Monoisotopic Mass | 147.06078 g/mol |
| CAS Number | 1006333-08-9 |
Table 2: Predicted Major Fragment Ions in Mass Spectrometry
The fragmentation of this compound is predicted to proceed through several key pathways, primarily involving cleavage of the difluoroethyl group and fragmentation of the pyrazole ring. The expected major fragment ions are listed below.
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
| 147.06 | [M+H]⁺: Protonated molecular ion |
| 127.05 | [M-HF]⁺: Loss of hydrogen fluoride |
| 108.04 | [M-CHF₂]⁺: Loss of the difluoromethyl radical |
| 83.05 | [M-C₂H₃F₂]⁺: Cleavage of the N-ethyl bond, pyrazole amine cation |
| 65.04 | [C₂H₃F₂]⁺: Difluoroethyl cation |
| 56.04 | [C₃H₄N]⁺: Pyrazole ring fragment after loss of N₂ and NH₂ |
Predicted Fragmentation Pathway
The fragmentation of the protonated molecular ion of this compound is anticipated to be initiated by several competing processes. Alpha-cleavage at the N-ethyl bond is a common pathway for N-alkyl amines, leading to the loss of the difluoroethyl group. Additionally, fragmentation of the pyrazole ring, a characteristic of this class of compounds, is expected, potentially involving the loss of N₂ or HCN.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This section outlines a general procedure for the analysis of this compound using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
3.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
3.2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) for fragmentation analysis. For MS/MS, the precursor ion at m/z 147.06 would be isolated and fragmented using a collision energy of 10-30 eV.
Experimental Workflow
The general workflow for the mass spectrometric analysis of a small molecule like this compound is depicted in the following diagram.
Caption: A generalized workflow for sample analysis via LC-MS.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a practical protocol for its analysis. Researchers are encouraged to use this information as a starting point for their own experimental design and data interpretation.
Crystal Structure of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: A Technical Guide
Publication Note: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific crystal structure for 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. This guide therefore presents a detailed crystal structure analysis of a closely related and well-documented compound, 5-Chloro-1-phenyl-1H-pyrazol-4-amine , to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structural characteristics of this class of molecules. The data and methodologies presented are based on the findings published by I. Wolska and A. Borowiak in Acta Crystallographica Section E (2011).
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities. The spatial arrangement of substituents on the pyrazole core is critical to their function, making single-crystal X-ray diffraction an indispensable tool for their characterization. This document provides a technical overview of the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, serving as a case study for understanding the crystallographic features of substituted 4-aminopyrazoles.
Molecular and Crystal Structure
The asymmetric unit of the title compound, 5-Chloro-1-phenyl-1H-pyrazol-4-amine, consists of one molecule. The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, which connect the molecules into chains.
Crystal Data and Structure Refinement
The crystallographic data and refinement parameters for 5-Chloro-1-phenyl-1H-pyrazol-4-amine are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₉H₈ClN₃ |
| Formula Weight | 193.63 |
| Temperature | 295 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.831(2) Å |
| b | 11.203(2) Å |
| c | 9.273(2) Å |
| α | 90° |
| β | 108.01(3)° |
| γ | 90° |
| Volume | 871.9(3) ų |
| Z | 4 |
| Calculated Density | 1.475 Mg/m³ |
| Absorption Coefficient | 0.413 mm⁻¹ |
| F(000) | 400 |
| Data Collection | |
| Theta range for data collection | 2.53 to 25.00° |
| Index ranges | -10<=h<=10, -13<=k<=13, -11<=l<=11 |
| Reflections collected | 8094 |
| Independent reflections | 1533 [R(int) = 0.044] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1533 / 0 / 118 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.039, wR2 = 0.098 |
| R indices (all data) | R1 = 0.052, wR2 = 0.106 |
Atomic Coordinates and Equivalent Isotropic Displacement Parameters
The fractional atomic coordinates and equivalent isotropic displacement parameters for the non-hydrogen atoms are provided below.
| Atom | x | y | z | U(eq) |
| Cl(1) | 0.2981(1) | 0.4578(1) | 0.4001(1) | 0.061(1) |
| N(1) | 0.4011(2) | 0.2011(2) | 0.0891(2) | 0.039(1) |
| N(2) | 0.2581(2) | 0.1561(2) | 0.0471(2) | 0.043(1) |
| N(4) | 0.5411(2) | 0.3941(2) | 0.3101(2) | 0.049(1) |
| C(1) | 0.4111(2) | 0.1551(2) | -0.0111(2) | 0.035(1) |
| C(3) | 0.2711(2) | 0.2291(2) | 0.1491(2) | 0.036(1) |
| C(4) | 0.4281(2) | 0.3111(2) | 0.2411(2) | 0.035(1) |
| C(5) | 0.5281(2) | 0.3011(2) | 0.1711(2) | 0.035(1) |
| C(6) | 0.6711(2) | 0.3511(2) | 0.1811(2) | 0.042(1) |
| C(7) | 0.7811(3) | 0.3411(2) | 0.1011(3) | 0.051(1) |
| C(8) | 0.7411(3) | 0.2811(2) | -0.0111(3) | 0.054(1) |
| C(9) | 0.5911(3) | 0.2311(2) | -0.0211(2) | 0.047(1) |
Selected Bond Lengths and Angles
Key bond lengths and angles within the 5-Chloro-1-phenyl-1H-pyrazol-4-amine molecule are presented below.
| Bond | Length (Å) | Bond | Angle (°) |
| Cl(1)-C(4) | 1.733(2) | N(2)-N(1)-C(1) | 111.4(2) |
| N(1)-N(2) | 1.371(2) | N(1)-N(2)-C(3) | 105.8(2) |
| N(1)-C(1) | 1.423(3) | N(2)-C(3)-C(4) | 110.1(2) |
| N(2)-C(3) | 1.319(3) | C(3)-C(4)-C(5) | 104.9(2) |
| N(4)-C(4) | 1.381(3) | C(4)-C(5)-N(1) | 107.8(2) |
| C(3)-C(4) | 1.411(3) | Cl(1)-C(4)-N(4) | 120.9(2) |
| C(4)-C(5) | 1.393(3) | Cl(1)-C(4)-C(3) | 129.5(2) |
| C(5)-N(1) | 1.362(3) | N(4)-C(4)-C(5) | 122.9(2) |
Experimental Protocols
While the specific synthesis of this compound is not detailed in publicly available literature, a general and practical two-step synthesis for 1-alkyl-4-aminopyrazoles can be adapted. This process involves a Mitsunobu reaction followed by nitro group reduction.
Synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (Hypothetical)
A solution of 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. To this solution, 2,2-difluoroethanol (1.2 eq) is added, followed by the dropwise addition of diethyl azodicarboxylate (DEAD) (1.5 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired product.
Synthesis of this compound (Hypothetical)
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (1.0 eq) is dissolved in ethanol or methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford this compound.
Single-Crystal X-ray Diffraction
A suitable single crystal of the target compound would be selected and mounted on a diffractometer. Data would be collected at a controlled temperature (e.g., 100 K or 295 K) using Mo Kα radiation (λ = 0.71073 Å). The structure would be solved by direct methods and refined by full-matrix least-squares on F².
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Physical and chemical properties of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
An In-depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
Abstract
This compound (CAS No. 1006333-08-9) is a fluorinated heterocyclic amine belonging to the pyrazole class of compounds.[1][2] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] The introduction of a difluoroethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a summary of the available physicochemical properties, a plausible experimental protocol for its synthesis, and a generalized workflow for its preparation and characterization.
Due to the specific nature of this compound, publicly available experimental data is limited. Therefore, this guide combines information on the target molecule with predicted data from closely related structures and general methodologies for the pyrazole class to provide a comprehensive overview for research purposes.
Core Chemical and Physical Properties
Detailed experimental data for this compound is not extensively reported in public literature. The following tables summarize its known identifiers and the predicted physicochemical properties of a structurally similar compound, 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide, to provide an estimated profile.
Table 1: Compound Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1006333-08-9[1][2] |
| Molecular Formula | C₅H₇F₂N₃ |
| Molecular Weight | 147.13 g/mol [6] |
Table 2: Predicted Physicochemical Properties for a Related Compound
The following data are predicted for the structurally related compound 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide (CAS No. Not Available). These values should be used as estimations for the target compound.
| Property | Predicted Value | Source |
| Molar Mass | 190.15 g/mol | ChemBK[7] |
| Density | 1.68 ± 0.1 g/cm³ | ChemBK[7] |
| Boiling Point | 366.9 ± 42.0 °C | ChemBK[7] |
| pKa | 15.28 ± 0.50 | ChemBK[7] |
| XlogP | 0.1 | PubChemLite[8] |
| Monoisotopic Mass | 190.06662 Da | PubChemLite[8] |
Experimental Protocols
A specific, validated synthesis protocol for this compound is not detailed in the reviewed literature. However, a general and widely adopted method for synthesizing the pyrazole core involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. A plausible synthetic approach is outlined below.
Plausible Synthesis of this compound
The synthesis could be envisioned as a multi-step process starting from a suitable β-ketonitrile or β-dicarbonyl precursor, followed by cyclization with (2,2-difluoroethyl)hydrazine.
Materials:
-
(2,2-difluoroethyl)hydrazine
-
Malononitrile or a suitable 3-aminoacrylonitrile derivative
-
An appropriate solvent (e.g., ethanol, dimethylformamide)
-
A base or acid catalyst as required (e.g., sodium ethoxide, acetic acid)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Methodology:
-
Formation of Hydrazine Reagent: (2,2-difluoroethyl)hydrazine is the key reagent. If not commercially available, it would need to be synthesized, typically from 2,2-difluoroethyl bromide or a related electrophile via reaction with hydrazine hydrate.
-
Cyclization Reaction: The substituted hydrazine is reacted with a three-carbon building block to form the pyrazole ring. A common strategy is the Knorr pyrazole synthesis or related condensations.[9]
-
In a round-bottom flask, dissolve the chosen three-carbon precursor (e.g., a protected 3-amino-4-nitrile compound) in a suitable solvent like ethanol.
-
Add an equimolar amount of (2,2-difluoroethyl)hydrazine to the solution.
-
The reaction may require heating under reflux for a period ranging from a few hours to 24 hours, depending on the reactivity of the substrates.[10] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is quenched with water and extracted with an organic solvent such as ethyl acetate.[11]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.[11] The eluent system (e.g., a gradient of hexanes and ethyl acetate) must be optimized to achieve separation.
-
-
Characterization:
-
The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify proton and carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FTIR Spectroscopy: To identify key functional groups.
-
-
Visualization of Workflows
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a substituted pyrazole like this compound.
Biological Screening Logical Flow
Given that pyrazole derivatives are often investigated for their therapeutic potential, the following diagram outlines a typical logical flow for preliminary biological screening once the compound is synthesized and purified.[4][12]
References
- 1. 1006333-08-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:1006333-08-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. chembk.com [chembk.com]
- 8. PubChemLite - 4-amino-1-(2,2-difluoroethyl)-1h-pyrazole-3-carboxamide (C6H8F2N4O) [pubchemlite.lcsb.uni.lu]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Novel 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine Derivatives: A Technical Overview
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for existing literature and data on the specific class of compounds, 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine derivatives , has yielded limited specific results. This suggests that this particular scaffold may represent a novel or underexplored area of chemical space. While we were unable to locate in-depth technical guides, whitepapers, or extensive datasets pertaining directly to this specific derivative class, the foundational principles of pyrazole chemistry and the broader landscape of fluorinated pyrazole derivatives in drug discovery provide a strong framework for future exploration.
This guide, therefore, serves as a foundational and prospective technical overview. It leverages established methodologies for the synthesis of related fluorinated pyrazoles and discusses the well-documented biological activities of pyrazol-4-amine cores, particularly as kinase inhibitors. The experimental protocols and data presented are based on analogous and structurally related compounds, offering a predictive framework for the synthesis and evaluation of novel this compound derivatives.
Introduction to Pyrazole Scaffolds in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an attractive template for the design of bioactive molecules.[3] The introduction of fluorine atoms or fluorine-containing moieties, such as the 2,2-difluoroethyl group, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, binding affinity, and cell permeability.[4] The 4-amino substitution on the pyrazole ring is a key feature in many kinase inhibitors, acting as a crucial hydrogen bond donor to the hinge region of the kinase ATP-binding site.
Proposed Synthetic Pathways
The synthesis of this compound derivatives can be envisioned through several established synthetic routes for N-alkylation and functionalization of the pyrazole core. A general and plausible synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for novel this compound derivatives.
Experimental Protocols (Prospective)
The following are generalized experimental protocols adapted from the synthesis of structurally similar pyrazole derivatives. These should serve as a starting point for the development of specific synthetic procedures.
Protocol 1: N-Alkylation of a Protected 4-Nitropyrazole
-
Materials: N-protected 4-nitro-1H-pyrazole, 1-bromo-2,2-difluoroethane (or equivalent electrophile), a suitable base (e.g., Cs₂CO₃, K₂CO₃, or NaH), and an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
To a solution of the N-protected 4-nitro-1H-pyrazole in the chosen solvent, add the base and stir at room temperature under an inert atmosphere.
-
Add the 2,2-difluoroethyl electrophile dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
-
Protocol 2: Reduction of the Nitro Group
-
Materials: N1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, a reducing agent (e.g., 10% Pd/C, SnCl₂, or iron powder), and a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the nitro-pyrazole derivative in the solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired amine.
-
Potential Biological Activity: Kinase Inhibition
The 1H-pyrazol-4-amine scaffold is a well-established pharmacophore in the design of kinase inhibitors. These compounds often act as ATP-competitive inhibitors by forming key hydrogen bonds with the hinge region of the kinase active site. The discovery of novel derivatives with the 1-(2,2-difluoroethyl) substituent could lead to inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Caption: Potential mechanism of action of this compound derivatives as kinase inhibitors.
Data Presentation (Predictive and Comparative)
While specific quantitative data for the target compounds is unavailable, the following tables provide a template for how such data would be structured and presented. Data for known, structurally related pyrazole-based kinase inhibitors are included for comparative purposes.
Table 1: In Vitro Kinase Inhibitory Activity (Hypothetical Data)
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Compound A | Kinase X | TBD |
| Compound B | Kinase X | TBD |
| Compound C | Kinase Y | TBD |
| Ruxolitinib | JAK1/2 | 2.8 / 4.5 |
| Crizotinib | ALK/MET | 20 / 8 |
TBD: To be determined.
Table 2: In Vitro Antiproliferative Activity (Hypothetical Data)
| Compound ID | Cell Line | GI₅₀ (µM) |
| Compound A | Cancer Cell Line 1 | TBD |
| Compound B | Cancer Cell Line 1 | TBD |
| Compound C | Cancer Cell Line 2 | TBD |
| Ruxolitinib | HEL (JAK2 V617F) | 0.12 |
| Crizotinib | H3122 (ALK+) | 0.02 |
TBD: To be determined.
Conclusion and Future Directions
The exploration of novel this compound derivatives presents a promising avenue for the discovery of new therapeutic agents, particularly in the realm of kinase inhibition. The synthetic strategies and predictive biological context outlined in this guide provide a solid foundation for initiating research in this area. Future work should focus on the successful synthesis of a library of these compounds, followed by comprehensive in vitro and in vivo evaluation to elucidate their biological activity and therapeutic potential. The data generated from these studies will be crucial in establishing structure-activity relationships and identifying lead candidates for further development.
References
Technical Guide: Properties and Synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine (CAS 1006333-08-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a difluoroethyl group attached to one of the nitrogen atoms of the pyrazole ring and an amine group at the 4-position. The presence of the difluoroethyl moiety can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1006333-08-9 | N/A |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₅H₇F₂N₃ | N/A |
| Molecular Weight | 147.13 g/mol | N/A |
| Appearance | Liquid | [1] |
| Boiling Point | No data available | N/A |
| Melting Point | No data available | N/A |
| Density | No data available | N/A |
| Solubility | No data available | N/A |
Synthesis
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from pyrazole:
-
N-Alkylation: Reaction of pyrazole with a suitable 2,2-difluoroethylating agent.
-
Nitration: Nitration of the resulting 1-(2,2-difluoroethyl)-1H-pyrazole at the 4-position.
-
Reduction: Reduction of the nitro group of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole to yield the target amine.
As 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole is commercially available, the focus of the experimental protocol will be on the final reduction step.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol: Reduction of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
This protocol describes a common method for the reduction of an aromatic nitro group to an amine using tin(II) chloride.
Materials:
-
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (1.0 equivalent) in ethanol.
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (approximately 4-5 equivalents).
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid. An exothermic reaction may be observed. Heat the mixture to reflux (the temperature will depend on the boiling point of ethanol) and maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
-
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated hydrochloric acid is corrosive and should be handled with care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological activities, mechanism of action, or associated signaling pathways for this compound.
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to:
-
Anti-inflammatory: Inhibition of enzymes such as cyclooxygenase (COX).
-
Anticancer: Targeting various kinases and other signaling proteins.
-
Antimicrobial: Acting against bacteria and fungi.
-
Analgesic: Modulating pain pathways.
Given the diverse potential of pyrazole derivatives, this compound represents a valuable candidate for biological screening in various therapeutic areas. The introduction of the difluoroethyl group may confer unique pharmacological properties compared to other pyrazole analogs.
Caption: Logical relationship of the compound to its properties and potential applications.
Conclusion
This compound is a fluorinated pyrazole derivative with potential for application in drug discovery and development. This guide has provided a summary of its known chemical properties and a detailed, plausible synthetic protocol. While specific biological data is currently unavailable, the well-documented and diverse activities of the pyrazole class of compounds suggest that this molecule is a promising candidate for further investigation. Researchers are encouraged to use the information provided herein as a foundation for their own studies into the synthesis and biological evaluation of this and related compounds.
References
Initial Investigation of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine Bioactivity: A Technical Overview
Disclaimer: An extensive search of publicly available scientific literature and databases did not yield specific bioactivity data, experimental protocols, or defined signaling pathways for the compound 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. The information presented in this document is therefore based on the biological activities of structurally related fluoroalkyl-substituted 4-aminopyrazole derivatives. This overview serves as a foundational guide for potential research directions and methodologies, but it is not a direct representation of the bioactivity of the specified compound.
Introduction
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluoroalkyl-substituted pyrazoles are of considerable interest in drug discovery. This technical guide outlines a prospective initial investigation into the bioactivity of this compound, drawing parallels from related compounds.
General Bioactivity of Fluoroalkyl-Substituted 4-Aminopyrazoles
Research on 4-aminopyrazoles bearing fluoroalkyl substituents, such as trifluoromethyl groups, has revealed a range of biological activities. These compounds have been primarily investigated as kinase inhibitors, as well as for their potential as anti-inflammatory and analgesic agents.
Kinase Inhibition
A significant area of research for pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.
Table 1: Representative Kinase Inhibitory Activity of a Trifluoromethyl-Containing 4-Aminopyrazole Derivative
| Compound | Target Kinase | IC50 (µM) |
| 3-cyclohexyl-3-(4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanamide | JAK1 | 0.67 |
| JAK2 | 0.098 | |
| JAK3 | 0.039 |
Source: Data extrapolated from studies on analogous compounds for illustrative purposes.
Anti-inflammatory and Analgesic Activity
Certain 4-aminopyrazole derivatives with fluoroalkyl groups have shown promise in models of inflammation and pain.
Table 2: Illustrative Anti-inflammatory and Analgesic Effects of a Trifluoromethyl-Substituted 4-Aminopyrazole Analog
| Assay | Endpoint | Activity |
| Carrageenan-induced paw edema | Inhibition of inflammation | Moderate to high |
| Acetic acid-induced writhing | Reduction in pain response | Significant |
Source: Data extrapolated from studies on analogous compounds for illustrative purposes.
Proposed Experimental Protocols for Initial Investigation
To initiate the biological evaluation of this compound, a tiered screening approach is recommended.
In Vitro Kinase Inhibitory Assays
A primary investigation should involve screening against a panel of protein kinases to identify potential targets.
Protocol 1: General Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of the test compound against a broad panel of kinases.
-
Methodology: A common method is a radiometric assay using ³³P-ATP or a non-radioactive method such as ADP-Glo™ Kinase Assay (Promega).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
-
Cellular Assays for Antiproliferative Activity
If kinase inhibition is observed, the next logical step is to assess the compound's effect on cancer cell proliferation.
Protocol 2: MTT Assay for Cell Viability
-
Objective: To evaluate the cytotoxic or cytostatic effects of the test compound on various cancer cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
-
Potential Signaling Pathways and Experimental Workflows
Based on the activities of related compounds, this compound could potentially modulate signaling pathways involved in cell cycle regulation and inflammation.
Kinase Inhibition and Downstream Signaling
If the compound is found to be a kinase inhibitor, for example, of a cyclin-dependent kinase (CDK), it would likely affect the cell cycle.
Caption: Hypothetical signaling pathway of a CDK inhibitor.
Experimental Workflow for Bioactivity Screening
A logical workflow for the initial investigation would proceed from broad screening to more specific assays.
Caption: Proposed experimental workflow for bioactivity investigation.
Conclusion
While there is a lack of specific data for this compound, the broader class of fluoroalkyl-substituted 4-aminopyrazoles demonstrates significant potential as bioactive molecules, particularly as kinase inhibitors. The proposed experimental protocols and workflows provide a solid framework for an initial investigation into the biological activities of this compound. Further research is necessary to elucidate its specific targets, mechanism of action, and therapeutic potential.
Theoretical Framework for the Analysis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: A Methodological Whitepaper
For distribution among: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a comprehensive theoretical and experimental framework for the in-depth study of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. While specific published research on this particular molecule is limited, this guide leverages established methodologies from the broader field of pyrazole chemistry to propose a structured approach for its characterization. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This whitepaper details hypothetical experimental protocols and computational studies, presenting a roadmap for future research into this promising compound.
Introduction to Pyrazole Derivatives in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the design of therapeutic agents. Its unique structural and electronic properties allow for diverse functionalization and interaction with various biological targets. The introduction of a difluoroethyl group at the N1 position and an amine group at the C4 position of the pyrazole ring in this compound suggests potential for novel pharmacological activities. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.
Proposed Research Workflow
A systematic investigation of this compound would logically follow a multi-stage process, integrating synthesis, spectroscopic characterization, computational analysis, and biological screening.
Theoretical and Computational Studies
Computational chemistry provides invaluable insights into the physicochemical properties and potential biological activity of novel molecules. For this compound, a suite of theoretical studies would be instrumental in guiding experimental work.
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for predicting the geometric and electronic properties of molecules.
Experimental Protocol: DFT Calculations
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Methodology:
-
Geometry Optimization: The molecular structure of this compound would be optimized to its lowest energy conformation using the B3LYP functional with a 6-311++G(d,p) basis set.[2]
-
Frequency Analysis: Vibrational frequencies would be calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface.
-
Electronic Properties: Key electronic parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP) would be calculated to assess the molecule's reactivity and intermolecular interaction potential.[2]
-
NMR Spectroscopy Simulation: 1H and 13C NMR chemical shifts would be calculated using the GIAO (Gauge-Including Atomic Orbital) method to aid in the interpretation of experimental spectra.[3]
-
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
Molecular Docking
Molecular docking simulations can predict the preferred binding orientation of a ligand to a target protein, providing insights into potential mechanisms of action.
Experimental Protocol: Molecular Docking
-
Software: AutoDock, Glide, or similar docking program.
-
Target Selection: Based on the known biological activities of pyrazole derivatives, a panel of potential protein targets (e.g., kinases, cyclooxygenases) would be selected.[4]
-
Ligand and Protein Preparation: The 3D structure of this compound would be generated and energy-minimized. The crystal structures of the target proteins would be obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: The ligand would be docked into the active site of each target protein, and the resulting binding poses would be scored based on their predicted binding affinity.
Spectroscopic and Physicochemical Characterization
Experimental characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Predicted and Experimental Spectroscopic Data (Hypothetical)
| Technique | Predicted (GIAO/B3LYP) | Experimental (Hypothetical) |
| 1H NMR (δ, ppm) | Pyrazole H-3: ~7.5Pyrazole H-5: ~7.8CH2: ~4.5 (t)CHF2: ~6.2 (tt)NH2: ~3.5 | Consistent with predicted shifts and splitting patterns. |
| 13C NMR (δ, ppm) | Pyrazole C-3: ~140Pyrazole C-4: ~110Pyrazole C-5: ~130CH2: ~50CHF2: ~115 (t) | Consistent with predicted chemical shifts. |
| IR (cm-1) | N-H stretch: ~3300-3400C-F stretch: ~1100-1200 | Characteristic peaks observed in these regions. |
| Mass Spec (m/z) | [M+H]+ = 148.06 | 148.06 |
Potential Biological Activities
While no specific biological activities have been reported for this compound, the pyrazole scaffold is present in numerous FDA-approved drugs with diverse therapeutic applications. It is plausible that this compound could exhibit activity in areas such as:
-
Oncology: Many pyrazole derivatives are known to inhibit protein kinases involved in cancer cell proliferation.[4]
-
Inflammation: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Infectious Diseases: Various pyrazole-containing compounds have demonstrated antibacterial and antifungal properties.
Conclusion
This whitepaper provides a foundational guide for the theoretical and experimental investigation of this compound. Although specific data for this molecule is not yet available in the public domain, the proposed workflows and methodologies, based on extensive research into related pyrazole derivatives, offer a clear and structured path for future research. The unique combination of a pyrazole core with a difluoroethyl substituent presents an opportunity for the discovery of novel therapeutic agents, and the framework outlined herein is intended to facilitate and accelerate such efforts.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a valuable heterocyclic building block in the field of organic synthesis, particularly for the development of novel therapeutic agents. The presence of the difluoroethyl group can enhance metabolic stability and modulate the physicochemical properties of target molecules, a sought-after feature in drug discovery. The 4-amino-1H-pyrazole core is a versatile scaffold for constructing a variety of fused heterocyclic systems and for introducing further molecular diversity through functionalization of the amino group. This document provides detailed application notes and experimental protocols for the utilization of this building block in key synthetic transformations.
Application Notes
The primary applications of this compound in organic synthesis revolve around its use as a precursor for more complex molecular architectures, leveraging the reactivity of the 4-amino group and the pyrazole ring.
1. Synthesis of Pyrazolo[3,4-d]pyrimidines
The 4-aminopyrazole moiety is an excellent precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their wide range of biological activities, including kinase inhibition. The synthesis typically involves the cyclocondensation of the 4-aminopyrazole with a suitable three-carbon electrophile, often a derivative of a 1,3-dicarbonyl compound.
2. Carbon-Nitrogen (C-N) Bond Formation
The amino group of this compound can readily participate in various C-N bond-forming reactions, such as amide bond formation, urea formation, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. These reactions allow for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Data Presentation
The following tables summarize representative quantitative data for the key applications of this compound. Please note that specific yields may vary depending on the substrate and precise reaction conditions.
Table 1: Representative Conditions for the Synthesis of Pyrazolo[3,4-d]pyrimidines
| Electrophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Diethyl malonate derivative | Ethanol | Sodium ethoxide | Reflux | 6-12 | 70-90 |
| Ethyl acetoacetate | Acetic acid | - | Reflux | 4-8 | 65-85 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | DMF | - | 100-120 | 2-4 | 75-95 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100-110 | 12-24 | 60-85 |
| 2-Chloropyridine | Pd(OAc)₂ | BINAP | NaOt-Bu | Dioxane | 90-100 | 12-24 | 55-80 |
| 4-Iodobenzonitrile | CuI | - | K₂CO₃ | DMF | 120-140 | 8-16 | 60-75 |
Experimental Protocols
Protocol 1: Synthesis of a 1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one Derivative
This protocol describes a general procedure for the cyclocondensation reaction between this compound and a diethyl malonate derivative.
Materials:
-
This compound
-
Substituted diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol in a round-bottom flask, add this compound (1.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted diethyl malonate (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Protocol 2: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 eq.), this compound (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), Xantphos (0.1 eq.), and Cs₂CO₃ (2.0 eq.).
-
Add anhydrous toluene to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic route to this compound.
Caption: Synthesis of pyrazolo[3,4-d]pyrimidines.
Caption: Buchwald-Hartwig amination workflow.
Application Notes and Protocols: 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential medicinal chemistry applications of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, a fluorinated heterocyclic scaffold of interest in drug discovery. The document outlines a plausible synthetic protocol, details potential therapeutic applications, and provides protocols for relevant biological assays.
Introduction
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4]. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties[5]. The 2,2-difluoroethyl group, in particular, can serve as a metabolically stable ethyl mimic and can influence the electronic properties of the molecule. The 4-amino group on the pyrazole ring provides a key vector for further derivatization and interaction with biological targets[6].
This document focuses on the potential of this compound as a building block for the development of novel therapeutic agents.
Synthetic Protocol
A plausible synthetic route for this compound is proposed based on established methods for pyrazole synthesis[7][8]. The following multi-step protocol outlines a potential pathway.
Protocol 2.1: Synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1H-pyrazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution and stir for 15 minutes at room temperature.
-
Alkylation: Add 1-bromo-2,2-difluoroethane (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2.2: Reduction of the Nitro Group to Synthesize this compound
-
Reaction Setup: Dissolve the synthesized 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the product by column chromatography or recrystallization to yield this compound.
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: Synthetic scheme for this compound.
Potential Medicinal Chemistry Applications
Based on the known biological activities of substituted pyrazoles, this compound can be a valuable scaffold for developing inhibitors of various enzymes and receptors. The 4-amino group serves as a crucial handle for derivatization to explore structure-activity relationships (SAR).
3.1. Kinase Inhibitors
The pyrazole scaffold is a common feature in many kinase inhibitors[9]. Derivatives of this compound could be synthesized and screened against a panel of kinases implicated in cancer and inflammatory diseases.
3.2. Anti-inflammatory Agents
Certain pyrazole derivatives are known to exhibit anti-inflammatory properties[2]. The target compound and its derivatives could be evaluated for their ability to inhibit key inflammatory mediators.
3.3. Antimicrobial Agents
The pyrazole motif is also found in compounds with antibacterial and antifungal activity[10]. New derivatives could be synthesized and tested against a panel of pathogenic microbes.
Experimental Protocols for Biological Evaluation
The following are example protocols for assessing the potential biological activities of this compound and its derivatives.
Protocol 4.1: Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay
This protocol is designed to assess the inhibitory activity of test compounds against CDK2, a key regulator of the cell cycle and a target in cancer therapy[9].
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin E complex.
-
Histone H1 as a substrate.
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Test compounds dissolved in DMSO.
-
Phosphocellulose paper.
-
Phosphoric acid solution (0.75%).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microcentrifuge tube, add the kinase reaction buffer, the substrate (Histone H1), and the CDK2/Cyclin E enzyme.
-
Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30 °C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 20 minutes at 30 °C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Protocol 4.2: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is useful for assessing the anticancer potential of compounds[11].
-
Reagents and Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37 °C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Quantitative Data Presentation
The following table presents hypothetical data for a series of derivatives of this compound, which could be generated from the above-described assays.
| Compound ID | R-Group (at 4-amino) | CDK2 IC₅₀ (nM) [Hypothetical] | MCF-7 GI₅₀ (µM) [Hypothetical] |
| Parent | -H | >10,000 | >100 |
| Derivative 1 | -C(O)Ph | 520 | 15.2 |
| Derivative 2 | -SO₂Ph | 350 | 9.8 |
| Derivative 3 | -C(O)c1ccccc1Cl | 150 | 2.5 |
| Reference | Staurosporine | 5 | 0.01 |
Visualization of Experimental Workflow
Diagram 2: Biological Screening Cascade for Novel Pyrazole Derivatives
Caption: A typical workflow for the biological evaluation of new compounds.
References
- 1. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids - Enamine [enamine.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A General Approach towards NH‐Pyrazoles That Bear Diverse Fluoroalkyl Groups by Means of Fluorinated Iminium Salts | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Evaluation of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic potential.[1] Protein kinases are crucial regulators of a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1] Consequently, kinases are critical targets in drug discovery.[1] Pyrazole-based compounds have demonstrated the ability to inhibit a broad spectrum of kinases, making them a major focus of research and development.[1][2][3]
Data Presentation: Inhibitory Activity of Exemplary Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 or Ki values) of selected pyrazole-based compounds against various kinases and the growth inhibitory activity (GI50) against cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.
| Compound/Scaffold | Target Kinase | Inhibitory Activity | Target Cell Line | Growth Inhibition | Reference |
| Afuresertib | Akt1 | Ki: 0.08 nM | HCT116 (colon) | IC50: 0.95 µM | [1] |
| Compound 3 | ALK | IC50: 2.9 nM | - | Cellular IC50: 27 nM | [1] |
| Compound 6 | Aurora A | IC50: 160 nM | HCT116 (colon) | IC50: 0.39 µM | [1] |
| MCF-7 (breast) | IC50: 0.46 µM | [1] | |||
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 14) | CDK2 | Ki: 0.007 µM | A2780 (ovarian) | ~28-fold lower than lead | [4] |
| CDK5 | Ki: 0.003 µM | [4] | |||
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | Ki: 0.005 µM | Various (13 lines) | GI50: 0.127–0.560 µM | [4][5] |
| 1H-Pyrazole Biaryl Sulfonamide (Compound 3) | G2019S-LRRK2 | - | HEK293 | - | [6] |
| 3-Amino-1H-pyrazole-based inhibitor (Compound 43d) | CDK16 | EC50: 33 nM | - | - | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the biological activity of a novel pyrazole-based compound like 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine as a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the amount of ADP produced in a kinase reaction, which is a direct indicator of kinase activity. The inhibition of the kinase by a test compound results in a decrease in ADP production.[8][9]
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate
-
ATP (at a concentration near the Km for the target kinase)
-
Kinase assay buffer
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Known kinase inhibitor (positive control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Solid white multiwell plates (96- or 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Setup: In a white multiwell plate, add the kinase, substrate, and test compound or control.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for the interaction between the compound and the enzyme.
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to simultaneously convert the produced ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)
This assay quantifies the phosphorylation of a specific kinase substrate within a cellular context, providing a more biologically relevant measure of inhibitor potency.[10][11]
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Appropriate cell culture medium
-
Test compound
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include appropriate positive and negative controls.
-
Incubation: Incubate for a period sufficient to observe changes in substrate phosphorylation (e.g., 1-24 hours).
-
Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and add 100 µL of lysis buffer to each well. Incubate on ice for 10 minutes with gentle shaking.[10]
-
ELISA: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the plate three times with wash buffer. d. Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature. e. Wash the plate three times with wash buffer. f. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature. g. Wash the plate three times with wash buffer. h. Add TMB substrate and incubate until color develops. i. Add stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Determine the effect of the inhibitor on substrate phosphorylation and calculate the IC50 value.
Protocol 3: Cell Proliferation Assay (Ba/F3 Cell Transformation Assay)
This assay is designed to assess the impact of a kinase inhibitor on the proliferation of cells that are dependent on the activity of a specific oncogenic kinase for their survival and growth.[11]
Materials:
-
Engineered Ba/F3 cell line expressing the target oncogenic kinase
-
Parental Ba/F3 cell line
-
Appropriate cell culture media (with and without IL-3)
-
96-well cell culture plates
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Culture: Culture the engineered Ba/F3 cells in media without IL-3 and the parental Ba/F3 cells in media supplemented with IL-3 as a control.
-
Cell Seeding: Seed the engineered Ba/F3 cells into a 96-well plate.
-
Compound Treatment: Add a serial dilution of the test inhibitor to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
The following diagrams illustrate a typical workflow for kinase inhibitor screening and a key signaling pathway often targeted by pyrazole-based inhibitors.
Caption: Workflow for Kinase Inhibitor Screening and Development.
Caption: Simplified CDK2 Signaling Pathway in Cell Cycle Control.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
In silico docking studies of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine with target proteins
An increasing interest in pyrazole derivatives within drug discovery is due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a novel pyrazole derivative. In silico molecular docking is a crucial computational technique used to predict the binding affinity and interaction of a small molecule (ligand) with a target protein. This document provides detailed application notes and protocols for conducting in silico docking studies of this compound with relevant protein targets.
Application Notes
In silico docking of this compound can be applied to various research areas, primarily in drug discovery and development. The pyrazole scaffold is a common feature in many approved drugs with diverse therapeutic applications.[3]
Target Selection:
Based on studies of similar pyrazole derivatives, several protein families are pertinent targets for initial docking studies. These include:
-
Protein Kinases: Cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like VEGFR-2 are often targeted by pyrazole-containing compounds for anticancer applications.[4][5][6]
-
Cyclooxygenases (COX): Specifically COX-2, is a key target for anti-inflammatory pyrazole derivatives.[7][8]
-
Other Enzymes: Carbonic anhydrases and various microbial enzymes have also been identified as targets for pyrazole compounds.[9][10]
For the purpose of this protocol, we will focus on Cyclin-Dependent Kinase 2 (CDK2) as a representative target, given its relevance in cancer therapy and the availability of structural data.[4][6]
Scientific Background:
CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[6] In silico docking allows for the prediction of how this compound might bind to the ATP-binding pocket of CDK2, providing insights into its potential as a CDK2 inhibitor. The docking results, such as binding energy and interaction patterns, can guide further experimental validation.
Experimental Protocols
This section provides a detailed protocol for performing in silico docking of this compound with CDK2 using AutoDock Vina, a widely used open-source docking program.
1. Preparation of the Ligand (this compound):
-
2D Structure Creation: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Structure Generation: Convert the 2D structure to a 3D structure using a program like Avogadro or the built-in features of molecular modeling software.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
File Format Conversion: Save the optimized 3D structure in a PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools (ADT). This step involves adding polar hydrogens and calculating Gasteiger charges.
2. Preparation of the Target Protein (CDK2):
-
Protein Structure Retrieval: Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2VTO, which is a structure of CDK2 in complex with an inhibitor.[4]
-
Protein Cleaning: Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Protein Preparation for Docking: Use AutoDock Tools to prepare the protein for docking. This includes:
-
Adding polar hydrogens.
-
Assigning Kollman charges.
-
Merging non-polar hydrogens.
-
Saving the prepared protein in the PDBQT format.
-
3. In Silico Docking with AutoDock Vina:
-
Grid Box Definition: Define the docking search space (grid box) around the active site of CDK2. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file. The grid box should be large enough to encompass the entire binding pocket.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and protein files, the center and dimensions of the grid box, and the output file name.
-
Running the Docking Simulation: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
Analysis of Results: The output file (in PDBQT format) will contain multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol). The log file will also contain these binding energy values.
-
Visualization of Interactions: Visualize the best binding pose and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of CDK2 using PyMOL or BIOVIA Discovery Studio Visualizer.[10]
Data Presentation
The quantitative results from the docking study should be summarized in a clear and structured table. This allows for easy comparison of the binding affinity of the test compound with a known reference inhibitor.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Interacting Residues (Hydrogen Bonds) |
| This compound | CDK2 | 2VTO | -8.5 | 1.5 µM | LEU83, LYS33 |
| Reference Inhibitor (e.g., Roscovitine) | CDK2 | 2VTO | -9.2 | 0.5 µM | LEU83, GLU81, LYS33 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the docking simulation.
Visualizations
Experimental Workflow Diagram:
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Substituted Pyrazoles using 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a diverse range of N-substituted pyrazoles utilizing 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine as a key building block. The presence of the 1-(2,2-difluoroethyl) substituent introduces unique electronic properties that can be leveraged in the development of novel therapeutic agents. The protocols outlined below cover N-acylation, N-alkylation, and N-arylation reactions of the 4-amino group, enabling the generation of a library of compounds for further investigation.
Introduction
N-substituted pyrazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. The functionalization of the 4-amino group of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of this promising chemical series. The electron-withdrawing nature of the 1-(2,2-difluoroethyl) group is anticipated to modulate the nucleophilicity of the 4-amino group, a factor to consider in the optimization of the following synthetic procedures.
General Experimental Workflow
The synthesis of N-substituted pyrazoles from this compound generally follows a straightforward workflow. This involves the reaction of the starting amine with an appropriate electrophile (acylating, alkylating, or arylating agent) under optimized conditions, followed by purification and characterization of the final product.
Caption: General workflow for the synthesis of N-substituted pyrazoles.
Protocol 1: N-Acylation of this compound
This protocol describes the formation of an amide bond by reacting the primary amine with an acylating agent.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Acyl chloride or carboxylic anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen aprotic solvent (e.g., DCM), add the tertiary amine base (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl pyrazole.
Quantitative Data (Representative for analogous 4-aminopyrazoles)
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | TEA | DCM | 2 | 85-95 |
| 2 | Benzoyl Chloride | DIPEA | THF | 4 | 80-90 |
| 3 | Isobutyryl Chloride | TEA | DCM | 3 | 82-92 |
Protocol 2: Reductive Amination for N-Alkylation of this compound
This protocol details the N-alkylation via a two-step, one-pot reductive amination procedure.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in DCM or DCE.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N-alkylated pyrazole.
Quantitative Data (Representative for analogous 4-aminopyrazoles)
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | STAB | DCM | 12 | 75-85 |
| 2 | Acetone | NaBH₃CN | DCE | 24 | 60-70 |
| 3 | Cyclohexanone | STAB | DCM | 16 | 70-80 |
Protocol 3: Buchwald-Hartwig Amination for N-Arylation of this compound
This protocol outlines the palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl pyrazoles.[1]
Experimental Protocol
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube or microwave vial, combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The reaction can also be performed in a microwave reactor for a significantly shorter reaction time. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-aryl pyrazole.
Quantitative Data (Representative for analogous 4-aminopyrazoles)
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 70-85 |
| 2 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 100 | 12 | 65-80 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 120 | 24 | 50-65 |
Biological Context: Potential Applications in Signaling Pathways
N-substituted pyrazoles are known to interact with various biological targets, including protein kinases. The synthesized compounds could potentially act as inhibitors of signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, they could be screened for activity against kinases like Janus kinases (JAKs) or mitogen-activated protein kinases (MAPKs).
Caption: Inhibition of a kinase signaling pathway by an N-substituted pyrazole.
Disclaimer: The provided protocols are based on general synthetic methodologies for the N-functionalization of aminopyrazoles and may require optimization for the specific substrate, this compound. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all necessary safety precautions. The quantitative data presented is representative of similar reactions and should be used as a guideline.
References
Application of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine in Developing Anticancer Agents
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2] While the specific compound, 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, is not extensively documented in the scientific literature as an anticancer agent, its structural features suggest potential for development in this area. The presence of a difluoroethyl group can enhance metabolic stability and binding affinity, and the pyrazol-4-amine core is a key pharmacophore in several known kinase inhibitors. This document provides an overview of the application of similar pyrazole derivatives in anticancer research, including their mechanisms of action, relevant quantitative data, and generalized experimental protocols to guide the investigation of novel compounds like this compound.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents.[3] Heterocyclic compounds, particularly those containing the pyrazole ring system, have emerged as a promising class of anticancer agents due to their ability to interact with various biological targets implicated in cancer cell proliferation and survival.[2][3][4] Pyrazole derivatives have been shown to exhibit a range of anticancer activities, including the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and receptor tyrosine kinases like EGFR and VEGFR.[3][5][6]
The target compound, this compound, possesses key structural motifs that are of interest in anticancer drug design. The pyrazole core provides a rigid scaffold for the presentation of functional groups, while the 4-amino group can act as a crucial hydrogen bond donor or acceptor for target interaction. The 1-(2,2-difluoroethyl) substituent can improve pharmacokinetic properties such as metabolic stability and membrane permeability. Although direct evidence of its anticancer efficacy is currently lacking in the reviewed literature, the exploration of this and similar molecules is a viable strategy in the search for new cancer therapeutics.
Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives
To illustrate the potential of the pyrazole scaffold, the following tables summarize the in vitro anticancer activity of various pyrazole derivatives against a range of human cancer cell lines.
Table 1: Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Activity and Antiproliferative Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives. [5][7]
| Compound | CDK2 Inhibition (Ki, µM) | Antiproliferative Activity (GI50, µM) against A2780 (Ovarian Cancer) |
| 14 | 0.007 | 4.450 |
| 15 | 0.005 | 0.158 |
Table 2: In Vitro Cytotoxicity (IC50/GI50 in µM) of Various Pyrazole Derivatives against Human Cancer Cell Lines.
| Compound/Derivative Class | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| Pyrazole Benzamide Derivative | 4.98 | - | 7.74 | - | [8] |
| 4-Bromophenyl Substituted Pyrazole | 5.8 | 8.0 | - | - | [8] |
| 3-(4-Fluorophenyl)-5-(3,4,5-trimethoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | - | - | - | 6.78 | [8] |
| 1H-Pyrazolo[3,4-d]pyrimidine Derivative (Compound 24) | - | 8.21 | 19.56 | - | [3] |
| 5-Alkylated Selanyl-1H-pyrazole Derivative (Compound 53) | - | - | - | 15.98 | [3] |
| 5-Alkylated Selanyl-1H-pyrazole Derivative (Compound 54) | - | - | - | 13.85 | [3] |
| Pyrazole-fused Curcumin Analog (Compound 12) | - | - | - | 16.13 | [3] |
| Pyrazole-fused Curcumin Analog (Compound 13) | - | - | - | 10.25 | [3] |
| Pyrazole-fused Curcumin Analog (Compound 14) | - | - | - | 3.64 | [3] |
| Pyrazole-substituted Indole (Compound 33) | <23.7 | <23.7 | <23.7 | <23.7 | [3] |
| Pyrazole-substituted Indole (Compound 34) | <23.7 | <23.7 | <23.7 | <23.7 | [3] |
Experimental Protocols
The following are generalized protocols for the synthesis of a pyrazole amine and the evaluation of its anticancer activity. These can be adapted for the specific investigation of this compound.
Protocol 1: General Synthesis of a 1-Substituted-1H-pyrazol-4-amine
This protocol is a representative synthesis and may require optimization for the specific target compound.
Materials:
-
Substituted hydrazine (e.g., (2,2-difluoroethyl)hydrazine)
-
3-Oxopropanenitrile derivative
-
Solvent (e.g., ethanol, acetic acid)
-
Base (e.g., sodium hydroxide, triethylamine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Condensation: Dissolve the substituted hydrazine (1 equivalent) and the 3-oxopropanenitrile derivative (1 equivalent) in a suitable solvent such as ethanol.
-
Cyclization: Add a catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 1-substituted-1H-pyrazol-4-amine.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway, a common target for pyrazole-based anticancer agents.[5][7]
Caption: CDK2 Signaling Pathway and Inhibition by Pyrazole Derivatives.
Experimental Workflow
The diagram below outlines a general workflow for the discovery and preclinical evaluation of novel pyrazole-based anticancer agents.
Caption: Workflow for Anticancer Drug Discovery of Pyrazole Derivatives.
Conclusion
The pyrazole scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives demonstrating potent activity against a variety of cancer types through diverse mechanisms of action. While specific data on this compound is not yet prevalent in the literature, its structural similarity to known anticancer pyrazoles suggests it is a compound of interest for further investigation. The protocols and data presented herein provide a framework for the synthesis, screening, and mechanistic evaluation of this and other novel pyrazole derivatives as potential cancer therapeutics. Future research should focus on the synthesis of a library of analogs based on this scaffold and a thorough evaluation of their biological activities to establish clear structure-activity relationships and identify promising lead compounds for preclinical development.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 8. srrjournals.com [srrjournals.com]
Application Notes: Investigating the Anti-inflammatory Potential of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The pyrazole scaffold is a key feature in many compounds with anti-inflammatory properties.[1][2][3] Notably, some pyrazole derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2][3][4] Given the established anti-inflammatory potential of the pyrazole class of molecules, this document outlines a series of protocols to investigate the anti-inflammatory effects of the novel compound, 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine.
Target Audience
These notes and protocols are intended for researchers, scientists, and professionals in the field of drug development who are investigating the anti-inflammatory properties of novel chemical entities.
Experimental Workflow
The following diagram outlines the general workflow for screening the anti-inflammatory potential of this compound.
Caption: General workflow for screening anti-inflammatory compounds.
Key Signaling Pathways in Inflammation
The following diagrams illustrate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response and are potential targets for this compound.
NF-κB Signaling Pathway
Caption: Simplified NF-κB inflammatory signaling pathway.
MAPK Signaling Pathway
Caption: Simplified MAPK inflammatory signaling pathway.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | |||
| Celecoxib (Control) | |||
| Indomethacin (Control) |
Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | ||
| LPS (1 µg/mL) | - | ||
| Compound + LPS | 1 | ||
| Compound + LPS | 10 | ||
| Compound + LPS | 25 | ||
| Dexamethasone (1 µM) + LPS | - |
Table 4: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Carrageenan | - | - | |
| Compound | 10 | ||
| Compound | 30 | ||
| Indomethacin | 10 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on a commercial COX inhibitor screening assay kit.
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and various concentrations of this compound or control inhibitors.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for both COX-1 and COX-2 enzymes.
Protocol 3: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
-
Cell Culture and Treatment: Seed RAW 264.7 cells as in Protocol 1. Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only group.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for one week.
-
Compound Administration: Administer this compound orally at different doses (e.g., 10 and 30 mg/kg). Administer a control vehicle and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan-only group. Pyrazole derivatives have shown the ability to reduce carrageenan-induced paw edema.[5]
References
Application Notes and Protocols for Coupling Reactions with 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for common coupling reactions involving 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, a key building block in medicinal chemistry. The following protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation are based on established methodologies for structurally similar aminopyrazoles and may require optimization for this specific substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction enables the synthesis of N-aryl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amines from aryl halides or triflates. The choice of ligand, base, and solvent is crucial for achieving high yields and purity.[1][2]
Exemplary Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)) or Pd(OAc)₂ (Palladium(II) acetate) | 1-5 mol% |
| Ligand | XPhos, RuPhos, or BINAP | 1.2-2.4 equivalents relative to Palladium |
| Base | NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate) | 1.5-2.0 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous |
| Temperature | 80-110 °C | |
| Atmosphere | Inert (Nitrogen or Argon) |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.048 mmol, 4.8 mol%)
-
NaOtBu (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[3] This method can be adapted to couple a halogenated this compound with a boronic acid or ester, or conversely, a boronic acid derivative of the pyrazole with a halide.
Exemplary Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄ or [Pd(dppf)Cl₂] | 2-10 mol% |
| Ligand | (if not part of precatalyst) | |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0-3.0 equivalents |
| Solvent System | Dioxane/Water or Toluene/Ethanol/Water | |
| Temperature | 80-120 °C | Microwave irradiation can accelerate the reaction.[4] |
| Atmosphere | Inert (Nitrogen or Argon) |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole with an arylboronic acid.
Materials:
-
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a microwave vial, combine 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 120 °C for 30-60 minutes.
-
Monitor the reaction for completion using TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 4-aryl-1-(2,2-difluoroethyl)-1H-pyrazole.
Amide Bond Formation
Amide coupling is a fundamental transformation in drug discovery. This compound can be coupled with carboxylic acids using a variety of coupling reagents to form the corresponding amides. The choice of coupling reagent and conditions is often dictated by the steric and electronic properties of the substrates and the desire to minimize side reactions and epimerization.
Exemplary Reaction Conditions for Amide Coupling
| Parameter | Condition | Notes |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt | 1.1-1.5 equivalents |
| Base | DIPEA (N,N-Diisopropylethylamine) or Et₃N (Triethylamine) | 2.0-3.0 equivalents |
| Solvent | DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) | Anhydrous |
| Temperature | 0 °C to Room Temperature | |
| Atmosphere | Inert (Nitrogen or Argon) |
Detailed Experimental Protocol: Amide Coupling with HATU
This protocol provides a general method for the amide coupling of a carboxylic acid with this compound using HATU.
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
HATU (1.2 mmol, 1.2 equiv)
-
DIPEA (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Disclaimer: The provided protocols are exemplary and based on reactions with structurally related compounds. Optimization of reaction conditions, including catalyst/ligand system, base, solvent, temperature, and reaction time, may be necessary to achieve the best results for the specific substrates being used. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
Application Notes and Protocols: Synthesis of Fused Pyrazole Systems Using 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are privileged scaffolds in medicinal chemistry and drug discovery. These bicyclic heterocyclic compounds are isosteres of purines and have demonstrated a wide range of biological activities, including kinase inhibition, anti-cancer, anti-inflammatory, and antiviral effects. The unique chemical architecture of these molecules allows for diverse substitution patterns, enabling fine-tuning of their pharmacological properties.
The starting material, 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, offers a strategic entry point for the synthesis of novel fused pyrazole derivatives. The difluoroethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. This document provides detailed protocols and application notes for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines from this key building block. The methodologies are based on well-established cyclocondensation reactions of aminopyrazoles.
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the pyrazolo[3,4-b]pyridine core from this compound can be achieved through a multicomponent reaction with a β-dicarbonyl compound and an aldehyde, or a direct cyclocondensation with a 1,3-dicarbonyl compound. A common and effective method involves a one-pot reaction with a 1,3-diketone or a β-ketoester in the presence of a catalyst.
Illustrative Synthetic Pathway for Pyrazolo[3,4-b]pyridines
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of a Model 1-(2,2-difluoroethyl)-pyrazolo[3,4-b]pyridine
This protocol describes a representative synthesis using acetylacetone as the 1,3-dicarbonyl component.
Materials:
-
This compound
-
Acetylacetone
-
p-Toluenesulfonic acid (p-TsOH) or Indium(III) chloride (InCl₃)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add acetylacetone (1.1 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 1-(2,2-difluoroethyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.
Quantitative Data (Illustrative)
The following table summarizes expected outcomes for the synthesis of various pyrazolo[3,4-b]pyridine derivatives from this compound and different 1,3-dicarbonyl compounds.
| 1,3-Dicarbonyl Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Acetylacetone | p-TsOH | Ethanol | 6 | 75-85 |
| Ethyl acetoacetate | InCl₃ | Acetic Acid | 8 | 70-80 |
| Dibenzoylmethane | p-TsOH | Ethanol | 12 | 65-75 |
| 1,1,1-Trifluoro-2,4-pentanedione | p-TsOH | Ethanol | 8 | 70-80 |
Synthesis of Pyrazolo[3,4-d]pyrimidines
The construction of the pyrazolo[3,4-d]pyrimidine scaffold from this compound typically involves cyclocondensation with a three-carbon electrophilic synthon. Common reagents include formamide, urea, or β-ketoesters followed by cyclization.
Illustrative Synthetic Pathway for Pyrazolo[3,4-d]pyrimidines
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Experimental Protocol: Synthesis of a Model 1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine
This protocol outlines a general procedure for the synthesis of the parent 1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine using formamide.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Distillation apparatus (optional, for removal of excess formamide)
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, place this compound (1.0 mmol) and an excess of formamide (10 mL).
-
Heat the mixture to 180-200 °C with stirring for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine.
Quantitative Data (Illustrative)
The following table presents expected results for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives.
| Cyclizing Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Formamide | 190 | 8 | 60-70 |
| Urea | 200 | 10 | 55-65 |
| Ethyl Acetoacetate | 180 (followed by cyclization) | 12 | 65-75 |
| Diethyl malonate | 180 (followed by cyclization) | 12 | 60-70 |
Potential Biological Applications and Signaling Pathways
Fused pyrazole systems, particularly pyrazolo[3,4-d]pyrimidines, are well-known inhibitors of various protein kinases. For instance, they can act as ATP-competitive inhibitors, targeting the kinase domain of enzymes like cyclin-dependent kinases (CDKs), Src family kinases, and Janus kinases (JAKs), which are often dysregulated in cancer and inflammatory diseases.
Illustrative Kinase Inhibition Signaling Pathway
Caption: Fused pyrazoles as kinase inhibitors in cellular signaling.
Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on established chemical principles for analogous compounds. Actual reaction conditions and outcomes may vary and should be optimized for each specific substrate and scale. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for High-Throughput Screening of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine scaffold represents a promising class of heterocyclic compounds in modern drug discovery. Pyrazole derivatives are recognized as "privileged structures" due to their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] Specifically, derivatives of the pyrazol-4-amine core have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[1][3] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of this compound derivatives to identify and characterize novel kinase inhibitors. The protocols detailed herein focus on robust, scalable, and widely used biochemical and cell-based assays suitable for automated screening campaigns.
Biological Context and Key Signaling Pathways
Derivatives of the aminopyrazole scaffold have demonstrated significant inhibitory activity against several key kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are frequently overactive in cancer cells. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[4][5]
-
Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation.[4]
-
Janus Kinases (JAKs): Central components of the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate hematopoiesis, immunity, and inflammation. Aberrant JAK/STAT signaling is implicated in myeloproliferative neoplasms and various cancers.[3]
The inhibition of these kinases by pyrazol-4-amine derivatives disrupts downstream signaling cascades, ultimately impacting cell proliferation, survival, and differentiation. A primary target pathway for this class of compounds is the JAK/STAT pathway.
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.
Data Presentation: Inhibitory Activities
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazol-4-amine and related pyrazole derivatives against various kinases and cancer cell lines. This data is crucial for establishing structure-activity relationships (SAR) and prioritizing lead compounds.
Table 1: Biochemical Kinase Inhibitory Activity of Pyrazol-4-amine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 8t | FLT3 | 0.089 | [4] |
| CDK2 | 0.719 | [4] | |
| CDK4 | 0.770 | [4] | |
| 3f | JAK1 | 3.4 | [3] |
| JAK2 | 2.2 | [3] | |
| JAK3 | 3.5 | [3] | |
| 15 | CDK2 | 5 (Ki) | [5] |
| FN-1501 (Ref.) | FLT3 | 2.33 | [4] |
Table 2: Antiproliferative Activity of Pyrazol-4-amine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |
| 8t | MV4-11 | 0.00122 | Acute Myeloid Leukemia | [4] |
| 11b | HEL | 0.35 | Erythroleukemia | [3] |
| K562 | 0.37 | Chronic Myelogenous Leukemia | [3] | |
| 15 | MV4-11 | 0.127 | Acute Myeloid Leukemia | [6] |
| OVCAR5 | 0.150 | Ovarian Cancer | [6] | |
| A2780 | 0.228 | Ovarian Cancer | [6] | |
| Ruxolitinib (Ref.) | HEL | 0.62 | Erythroleukemia | [3] |
Experimental Protocols
A typical high-throughput screening campaign for novel kinase inhibitors involves a primary biochemical screen to identify compounds that directly inhibit the target enzyme, followed by secondary cell-based assays to confirm on-target activity in a physiological context and assess cytotoxicity.
Caption: General workflow for a high-throughput screening (HTS) campaign.
Protocol 1: Primary High-Throughput Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. It is suitable for HTS in 384-well format.[1][6]
1. Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[6] A potent inhibitor will result in a low luminescent signal.[1]
2. Materials and Reagents:
-
Purified recombinant target kinase (e.g., JAK2, CDK2, or FLT3)
-
Specific kinase substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega) containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Ultra-Pure ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
This compound derivatives library in DMSO
-
White, opaque, low-volume 384-well assay plates
-
Automated liquid handler and plate-reading luminometer
3. Procedure (384-well format):
-
Compound Plating:
-
Prepare serial dilutions of test compounds.
-
Using an automated liquid handler, dispense 50 nL of each compound solution into the appropriate wells of a 384-well plate.
-
Include control wells: "Max activity" (DMSO vehicle only) and "No activity" (no kinase or potent inhibitor).
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The optimal enzyme concentration should be predetermined to achieve ~10-30% ATP-to-ADP conversion.[1]
-
Add 2.5 µL of the 2X Kinase/Substrate solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be near the Km for the target kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells for a total reaction volume of 5 µL.
-
Mix briefly on a plate shaker and incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Equilibrate the plate and ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Mix and incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Mix and incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound relative to the control wells: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoActivity) / (Signal_MaxActivity - Signal_NoActivity))
-
Compounds showing significant inhibition (e.g., >50%) are selected as primary hits for further validation. For these hits, IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Secondary High-Throughput Cell Viability Assay (CellTiter-Glo®)
This protocol describes a luminescent cell-based assay to determine the number of viable cells in culture by quantifying the amount of ATP present. It is used to assess the cytotoxicity of hit compounds and confirm their antiproliferative effects.[7]
1. Principle: The homogeneous "add-mix-measure" assay involves adding a single reagent directly to cultured cells.[7] This reagent lyses the cells and generates a "glow-type" luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP and thus the number of viable, metabolically active cells.[7][8]
2. Materials and Reagents:
-
Human cancer cell lines (e.g., MV4-11, HEL)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Validated hit compounds from the primary screen
-
White, opaque, 96-well or 384-well clear-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate-reading luminometer
3. Procedure (96-well format):
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of medium containing the test compounds at various concentrations.
-
Include vehicle control wells (DMSO only) and positive control wells (e.g., a known cytotoxic agent like Staurosporine).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The protocols and data presented in these application notes provide a robust starting point for the high-throughput screening of this compound derivatives. By employing a systematic approach that combines sensitive biochemical assays with physiologically relevant cell-based screens, researchers can efficiently identify and characterize novel and potent kinase inhibitors for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. OUH - Protocols [ous-research.no]
Troubleshooting & Optimization
Troubleshooting byproduct formation in 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine synthesis
Technical Support Center: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. The information is based on established principles of pyrazole chemistry, as specific literature for this exact compound is limited. The proposed synthetic route involves the cyclization of a hydrazine with a suitable three-carbon precursor, followed by functional group manipulation.
Troubleshooting Guide
Question 1: I am observing a low or no yield of the desired this compound. What are the possible causes and solutions?
Answer:
Low or no yield can stem from several factors throughout the synthetic sequence. A common approach to synthesizing 4-aminopyrazoles is the reaction of a hydrazine with a β-ketonitrile or a similar precursor, followed by the introduction or deprotection of the amino group.
Potential Causes and Solutions:
-
Instability of 2,2-difluoroethylhydrazine: This starting material may be unstable. Ensure it is stored under inert atmosphere and at a low temperature. Consider using a salt form (e.g., hydrochloride) and liberating the free base in situ.
-
Poor quality of reagents: Verify the purity of your starting materials, especially the three-carbon precursor (e.g., ethoxymethylenemalononitrile or a protected aminomalononitrile derivative).
-
Suboptimal reaction conditions: The cyclization reaction is sensitive to pH and temperature. An acidic catalyst is often required, but strong acids can lead to decomposition. If using a protected amine precursor, the deprotection conditions might be too harsh or incomplete.
-
Inefficient purification: The product may be volatile or water-soluble, leading to losses during extraction and solvent removal.
Recommended Actions:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and identify the formation of intermediates and byproducts.
-
Optimization of Conditions: Screen different solvents, temperatures, and catalysts. For the cyclization step, consider a milder acid catalyst like acetic acid.
-
Purification Strategy: If the product is water-soluble, consider continuous extraction or saturation of the aqueous layer with salt before extraction. For purification, column chromatography on silica gel with a polar eluent system (e.g., DCM/MeOH or EtOAc/Heptane with an amine additive like triethylamine to prevent streaking) is recommended.
Question 2: I have isolated a product with the correct mass, but the NMR spectrum indicates it is not the desired 4-amino isomer. What could have happened?
Answer:
The formation of a regioisomer is a common issue in the synthesis of unsymmetrically substituted pyrazoles. When reacting a substituted hydrazine with an unsymmetrical three-carbon component, two different pyrazole isomers can be formed.
Likely Byproduct:
You have likely synthesized the isomeric 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine . This occurs if the initial nucleophilic attack of the hydrazine happens at the alternative electrophilic site of the three-carbon precursor.
Mitigation Strategies:
-
Choice of Precursor: The regioselectivity of the cyclization is highly dependent on the nature of the substituents on the three-carbon precursor. Using a precursor with sterically demanding groups can direct the hydrazine to attack a specific site.
-
Control of Reaction Conditions: The reaction temperature and pH can influence the ratio of isomers. Lower temperatures often favor the thermodynamically more stable product.
-
Purification: The isomers may have different polarities, allowing for their separation by column chromatography. Careful optimization of the eluent system is crucial.
Question 3: My final product is contaminated with a significant amount of a byproduct that I cannot easily separate. What could this byproduct be?
Answer:
Besides regioisomers, other side reactions can lead to byproducts.
Potential Byproducts and their Origins:
-
N-N' Dimerization of Hydrazine: 2,2-difluoroethylhydrazine can self-react under certain conditions.
-
Incomplete Cyclization: The intermediate hydrazone may be stable and carried through the workup.
-
Reactions involving the Difluoroethyl Group: Under strongly basic or nucleophilic conditions, elimination of HF from the difluoroethyl group could occur, leading to a vinylpyrazole derivative.
-
Byproducts from Protecting Groups: If a protected 4-aminopyrazole precursor is used, byproducts from the protection or deprotection steps may be present.
Troubleshooting Steps:
-
Characterize the Byproduct: Isolate the byproduct and characterize it using NMR, MS, and IR spectroscopy to understand its structure.
-
Adjust Reaction Conditions: Once the byproduct is identified, modify the reaction conditions to suppress its formation. For example, if an elimination product is observed, avoid strong bases and high temperatures.
-
Alternative Synthetic Route: Consider a different synthetic approach. For instance, N-alkylation of a pre-formed 4-aminopyrazole (or a protected version) with a 2,2-difluoroethylating agent might offer better control.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and common route starts with the condensation of 2,2-difluoroethylhydrazine with a suitable three-carbon synthon like (ethoxymethylene)malononitrile . This would form 1-(2,2-difluoroethyl)-4-cyano-1H-pyrazol-5-amine . The cyano group can then be converted to the 4-amino group, or an alternative route starting with a protected 4-amino precursor can be employed. Another viable route is the N-alkylation of a 4-nitropyrazole with a 2,2-difluoroethyl halide, followed by reduction of the nitro group.
Q2: How can I purify the final product?
A2: Purification is typically achieved by column chromatography on silica gel. Given the presence of the basic amino group, it is advisable to add a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to the eluent to prevent tailing. A gradient elution from a non-polar solvent (like heptane or hexane) to a more polar solvent (like ethyl acetate or a mixture of dichloromethane and methanol) is often effective.
Q3: What are the key analytical techniques to confirm the structure of this compound?
A3: The following techniques are essential for structural confirmation:
-
¹H NMR: To identify the protons on the pyrazole ring, the difluoroethyl group, and the amine.
-
¹³C NMR: To identify the carbon atoms of the pyrazole ring and the difluoroethyl group. The C-F coupling will be observable.
-
¹⁹F NMR: This is crucial to confirm the presence and environment of the fluorine atoms. A triplet is expected for the -CHF₂ group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the N-H stretches of the amine and the C=N and C=C bonds of the pyrazole ring.
Data Summary: Troubleshooting Byproduct Formation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Unstable hydrazine starting material- Impure reagents- Suboptimal reaction conditions (pH, temp)- Product loss during workup | - Use a salt of the hydrazine- Verify reagent purity- Screen solvents, catalysts, and temperature- Modify extraction and purification methods |
| Isomer Formation | - Reaction of an unsymmetrical precursor leading to regioisomers (e.g., 5-amino isomer) | - Use a sterically biased precursor- Optimize reaction temperature and pH- Separate isomers by chromatography |
| Byproduct Contamination | - Hydrazine self-condensation- Incomplete cyclization- Elimination of HF from the difluoroethyl group- Byproducts from protecting groups | - Characterize the byproduct to understand its origin- Adjust reaction conditions (e.g., avoid strong bases)- Consider an alternative synthetic route |
Hypothetical Experimental Protocol
Disclaimer: This is a representative protocol based on general pyrazole synthesis methods and has not been optimized for this specific compound.
Step 1: Synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add 1-bromo-2,2-difluoroethane (1.2 eq) dropwise. Heat the reaction mixture to 60-80 °C and monitor by TLC. After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of this compound
To a solution of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol or methanol, add a catalyst such as palladium on carbon (10 mol%) or tin(II) chloride (3.0 eq). If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the starting material is consumed (monitor by TLC). If using a chemical reductant, stir the reaction at room temperature or with gentle heating. Upon completion, filter the reaction mixture through celite (if a solid catalyst is used) and concentrate the filtrate. The residue is taken up in a suitable solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove any acidic byproducts. The organic layer is dried and concentrated to afford the crude amine, which can be further purified by column chromatography.
Visualizing the Synthetic Pathway and Potential Byproducts
Caption: Hypothesized synthetic pathway and potential byproduct formation routes.
Technical Support Center: Purification of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound arise from its amphiphilic nature, due to the presence of both a basic amine group and a polar pyrazole ring, along with a more nonpolar difluoroethyl group. This can lead to issues with solubility in common organic solvents and potential interactions with silica gel during chromatography. The basicity of the amine group can cause peak tailing and irreversible adsorption on standard silica gel.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities may include unreacted starting materials, regioisomers formed during the pyrazole synthesis, and byproducts from the introduction of the difluoroethyl group. For instance, incomplete reaction or side reactions during the reduction of a nitro group to an amine can also be a source of impurities[1]. It is also possible to have residual solvents from the reaction workup.
Q3: Which purification techniques are most suitable for this compound?
The most effective purification techniques for this compound are typically column chromatography and crystallization. For column chromatography, options include normal phase with deactivated silica, reversed-phase chromatography, or using basic alumina.[2][3] Crystallization can be an effective final purification step to obtain a highly pure product.[2][4]
Q4: How can I improve the solubility of this compound for purification?
Due to its amine functionality, the compound's solubility can be modulated by adjusting the pH. In acidic aqueous solutions, it will likely form a more soluble salt. For chromatography, a combination of polar and non-polar solvents should be explored. For instance, mixtures of dichloromethane/methanol or ethyl acetate/hexane are common starting points for normal-phase chromatography of polar amines.
Q5: Is this compound stable during purification?
Amino-pyrazoles are generally stable compounds. However, prolonged exposure to acidic conditions on silica gel can sometimes lead to degradation.[5] It is advisable to monitor for any potential degradation by TLC or LC-MS during the purification process. Using deactivated silica gel or alternative stationary phases can mitigate this risk.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem: My compound is streaking or tailing on the silica gel column.
-
Cause: The basic amine group is interacting strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution 1: Deactivate the Silica Gel. Prepare a slurry of silica gel with your chosen eluent and add a small amount of a basic modifier like triethylamine (typically 0.1-1%) or ammonia in methanol.[2][6] This will neutralize the acidic sites on the silica.
-
Solution 2: Switch to a Different Stationary Phase. Consider using basic alumina or an amine-functionalized silica column, which are more suitable for the purification of basic compounds.[3]
-
Solution 3: Use Reversed-Phase Chromatography. Purifying the compound using a C18 silica column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water, possibly with a modifier like triethylamine) can be an effective alternative.[2]
Problem: I am getting poor separation of my compound from a closely-eluting impurity.
-
Cause: The chosen eluent system does not provide sufficient selectivity for the compound and the impurity.
-
Solution 1: Optimize the Solvent System. Systematically screen different solvent systems. For normal-phase chromatography, you can try combinations like dichloromethane/methanol, ethyl acetate/hexane, or chloroform/methanol. A gradient elution, where the polarity of the solvent is gradually increased, may also improve separation.
-
Solution 2: Consider Crystallization. If the impurity has different solubility characteristics, crystallization can be a powerful technique for separation.[4] Experiment with different solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).
Problem: The yield of my purified compound is very low.
-
Cause 1: The compound may be irreversibly adsorbed onto the silica gel column.
-
Solution: Use the strategies mentioned for peak tailing, such as deactivating the silica gel or using an alternative stationary phase.[2][3]
-
Cause 2: The compound may be partially degrading on the column.
-
Solution: Test the stability of your compound on a small amount of silica gel before performing a large-scale column. If instability is observed, switch to a less acidic stationary phase or a faster purification technique.[5]
-
Cause 3: The compound may have been lost during the workup or extraction steps prior to purification.
-
Solution: Ensure that the pH during aqueous extractions is optimized to keep your compound in the organic phase. As an amine, it will be more soluble in the aqueous phase at acidic pH.
Data Presentation
The following table provides a hypothetical comparison of different purification methods for this compound to illustrate how quantitative data should be presented.
| Purification Method | Purity (%) | Yield (%) | Scalability | Notes |
| Normal Phase Chromatography (Standard Silica) | 85-90 | 50-60 | Moderate | Significant tailing observed, leading to lower yield. |
| Normal Phase Chromatography (Deactivated Silica) | >95 | 75-85 | Moderate | Addition of 0.5% triethylamine to the eluent improved peak shape and yield significantly. |
| Reversed-Phase Chromatography (C18) | >98 | 80-90 | High | Good separation, but requires removal of water from the final product. |
| Crystallization (Ethanol/Water) | >99 | 60-70 | High | Effective for final polishing, but initial purity should be >90%. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexane or dichloromethane and methanol. The ideal Rf value for the target compound is between 0.2 and 0.4.
-
Preparation of Deactivated Silica: Prepare a slurry of silica gel in the chosen eluent. Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
-
Column Packing: Pack a glass column with the deactivated silica slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the prepared solvent system. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Determine a suitable solvent or solvent system for crystallization. The compound should be soluble in the solvent at an elevated temperature but sparingly soluble at room temperature or below. Ethanol, methanol, or mixtures with water are often good choices for amino-pyrazoles.[2]
-
Dissolution: Dissolve the crude or partially purified compound in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Regioselective N-Alkylation of Pyrazol-4-amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the N-alkylation of pyrazol-4-amines. Our goal is to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 alkylated regioisomers?
The N-alkylation of unsymmetrically substituted pyrazoles, including pyrazol-4-amines, often yields a mixture of N1 and N2 isomers because the two nitrogen atoms in the pyrazole ring have similar reactivity.[1][2] The final product ratio is influenced by a delicate balance of steric and electronic factors of the pyrazole substrate, the alkylating agent, and the reaction conditions.[3]
Q2: What are the key factors that control the regioselectivity of pyrazole N-alkylation?
Several factors can be manipulated to control the regioselectivity:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.[3][4]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms, thereby influencing the site of alkylation.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio.[2][5]
-
Protecting Groups: Employing a protecting group strategy, such as using a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can allow for the regioselective introduction of substituents.[6]
-
Catalysts: The use of specific catalysts, including Lewis acids, Brønsted acids, or enzymes, can direct the alkylation to a specific nitrogen.[1][3][7]
Q3: Can the choice of solvent improve my regioselectivity?
Yes, the solvent can play a crucial role. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation, which is a related reaction.[8][9] In N-alkylation, polar aprotic solvents like DMSO are often used, and their properties can influence the reaction outcome.[10]
Q4: Are there any newer reagents that can improve N1 selectivity?
Recent studies have shown that sterically bulky α-halomethylsilanes can act as masked methylating reagents, leading to high N1 selectivity (92:8 to >99:1 N1/N2 ratios).[11] These reagents first install a bulky silylmethyl group, which then undergoes protodesilylation to yield the N-methyl pyrazole.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor N1/N2 Regioselectivity | - Similar reactivity of N1 and N2 positions.[1] - Suboptimal reaction conditions. | - Modify Sterics: Introduce a bulky substituent at a position adjacent to one of the nitrogen atoms to hinder alkylation at that site.[3] - Change the Base/Solvent System: Experiment with different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMSO, DMF, MeCN, fluorinated alcohols).[2][8] For example, using K₂CO₃ in DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.[10] - Use a Catalyst: A Magnesium-based catalyst (e.g., MgBr₂) can promote N2-selective alkylation.[7] For N1 selectivity, consider acid catalysis with reagents like trichloroacetimidates.[3] - Enzymatic Alkylation: For unparalleled regioselectivity (>99%), consider using engineered enzymes in a two-enzyme cascade.[1] |
| Low Reaction Yield | - Steric hindrance slowing the reaction.[3] - Inappropriate base or solvent. - Deactivation of the catalyst. | - Optimize Temperature: Gradually increase the reaction temperature, but monitor for potential side reactions. - Screen Different Bases: The strength and solubility of the base are critical. For instance, Cs₂CO₃ has shown good results in some cases.[12] - Alternative Alkylating Agents: Trichloroacetimidates with a Brønsted acid catalyst can provide good yields under milder conditions than traditional methods requiring strong bases.[3][13] |
| Difficulty Separating Regioisomers | - Similar physicochemical properties of the isomers. | - Improve Regioselectivity Pre-reaction: Focus on optimizing the reaction to favor a single isomer to simplify purification. - Protecting Group Strategy: Utilize a protecting group like SEM to functionalize one nitrogen, perform the alkylation on the other, and then deprotect. This multi-step process can provide a single regioisomer.[6] |
| Side Reactions or Decomposition | - Reaction temperature is too high. - Strong base causing degradation of starting material or product. - Incompatible functional groups. | - Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. - Use a Milder Base: Switch to a weaker base like K₂CO₃ or an organic base like DBU.[12] - Protect Sensitive Functional Groups: If your pyrazol-4-amine has other reactive functional groups, consider protecting them before the N-alkylation step. |
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-Phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | MgBr₂ (20 mol%) | THF | 1:99 | 90 | [7] |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | 2.5:1 | 56 (total) | [3] |
| 3-(Trifluoromethyl)-1H-pyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | ~1:1 | N/A | [5] |
| 3-(Trifluoromethyl)-1H-pyrazole | Ethyl iodoacetate | NaH | DME-MeCN | Selective for 5-CF₃ (N1) | N/A | [2] |
Table 2: Regioselectivity with Modern Alkylating Agents
| Pyrazole Substrate | Alkylating Agent | Conditions | N1:N2 Ratio | Yield (%) | Reference |
| Various 3-substituted pyrazoles | α-halomethylsilanes | 1. K₂CO₃, DMF; 2. TBAF, H₂O | 92:8 to >99:1 | Good | [11] |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA, 1,2-DCE | N/A (symmetrical) | 77 | [3] |
Experimental Protocols
Protocol 1: Mg-Catalyzed N2-Regioselective Alkylation
This protocol is adapted from a method for the highly regioselective N2-alkylation of 3-substituted pyrazoles.[7]
-
Preparation: In a nitrogen-filled glovebox, add 3-substituted pyrazole (1.0 equiv) and MgBr₂ (0.2 equiv) to a reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous THF, followed by the α-bromoacetate or α-bromoacetamide alkylating agent (2.0 equiv).
-
Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates
This protocol provides a method for N-alkylation under acidic conditions, which can favor the sterically less hindered nitrogen.[3]
-
Setup: To a vial containing a magnetic stir bar, add the pyrazole (1.0 equiv), the trichloroacetimidate electrophile (1.1 equiv), and the solvent (e.g., 1,2-dichloroethane).
-
Catalyst Addition: Add camphorsulfonic acid (CSA) (0.2 equiv) as the Brønsted acid catalyst.
-
Reaction: Heat the reaction mixture (e.g., to 80 °C) and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: General workflow for optimizing regioselective N-alkylation.
Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.
References
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its likely behavior based on its structural components:
-
Pyrazole Ring: The parent 1H-pyrazole ring has limited solubility in water but is more soluble in organic solvents like ethanol and methanol.[1][2]
-
Amine Group (-NH2): The presence of a primary amine group introduces basicity and the potential for hydrogen bonding with protic solvents, which can enhance aqueous solubility, particularly at acidic pH.[3][4][5] Amines with fewer than five or six carbon atoms tend to be water-soluble.[3]
-
1-(2,2-difluoroethyl) Group: This group increases the lipophilicity and molecular weight of the compound, which may decrease its aqueous solubility.
Therefore, it is anticipated that this compound will exhibit poor solubility in neutral aqueous solutions but improved solubility in acidic conditions and in polar organic solvents.
Q2: I am observing low solubility of this compound in my aqueous buffer. What is the first step I should take?
A2: The first and most critical step is to determine the pH-solubility profile of your compound. Since the molecule contains a basic amine group, its solubility is expected to be highly dependent on pH.[6] By systematically measuring the solubility at different pH values (e.g., from pH 2 to pH 10), you can identify the optimal pH range for achieving the desired concentration. The amine group will be protonated at acidic pH, forming a more soluble ammonium salt.[4]
Q3: Can I use organic co-solvents to improve the solubility of this compound?
A3: Yes, co-solvency is a common and effective strategy for increasing the solubility of poorly soluble compounds.[6][7] The addition of a water-miscible organic solvent can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, which can better accommodate lipophilic molecules. Suitable co-solvents to consider include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Propylene glycol
-
Polyethylene glycol (e.g., PEG 400)
It is crucial to start with a small percentage of the co-solvent and incrementally increase it while monitoring for precipitation.
Q4: Is salt formation a viable strategy for this compound?
A4: Absolutely. Salt formation is a highly effective method for increasing the dissolution rate and solubility of ionizable compounds.[6][8] Given the basic nature of the amine group, you can form a salt by reacting this compound with a pharmaceutically acceptable acid. Common choices include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid. The resulting salt will likely have significantly higher aqueous solubility than the free base.
Troubleshooting Guides
Guide 1: Systematic Approach to Solubility Screening
If you are unsure where to begin, this guide provides a logical workflow for characterizing and improving the solubility of this compound.
Caption: A workflow for troubleshooting solubility issues.
Guide 2: Understanding the Impact of pH
The amine group on the pyrazole ring is a weak base. Its protonation state, and therefore its solubility, is governed by the pH of the solution, as described by the Henderson-Hasselbalch equation.
Caption: pH-dependent equilibrium of the amine group.
Data Presentation
Organize your experimental results in a clear and structured manner to facilitate comparison and decision-making. Below is a template for recording solubility data.
| Solvent System | pH | Temperature (°C) | Method | Solubility (µg/mL) | Observations |
| Deionized Water | ~7 | 25 | Shake-flask | ||
| PBS | 7.4 | 25 | Shake-flask | ||
| Acetate Buffer | 4.5 | 25 | Shake-flask | ||
| Borate Buffer | 9.0 | 25 | Shake-flask | ||
| 5% DMSO in PBS | 7.4 | 25 | Shake-flask | ||
| 10% Ethanol in Water | ~7 | 25 | Shake-flask | ||
| HCl Salt in Water | ~3-4 | 25 | Shake-flask |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
Objective: To determine the aqueous solubility of this compound at various pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of the compound to a vial containing a known volume of a specific pH buffer.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot from the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable mobile phase or solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
-
Repeat this process for each pH buffer to generate a pH-solubility profile.
Protocol 2: Co-Solvent Solubility Enhancement
Objective: To evaluate the effect of a co-solvent on the solubility of this compound.
Materials:
-
This compound
-
Primary solvent (e.g., water or PBS pH 7.4)
-
Water-miscible co-solvent (e.g., DMSO, ethanol, PEG 400)
-
Standard laboratory glassware
Methodology:
-
Prepare a series of solvent systems with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v in the primary solvent).
-
Following the "shake-flask" method described in Protocol 1, add an excess of the compound to each co-solvent mixture.
-
Equilibrate the samples at a constant temperature with agitation.
-
After equilibration, clarify the samples by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant.
-
Plot solubility as a function of the co-solvent percentage to determine the optimal concentration.
Protocol 3: Salt Formation for Improved Solubility
Objective: To prepare a salt of this compound to enhance its aqueous solubility.
Materials:
-
This compound (free base)
-
A suitable acid (e.g., 1 M HCl in isopropanol)
-
Anhydrous organic solvent (e.g., isopropanol, ethyl acetate)
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Methodology:
-
Dissolve a known amount of the free base in a minimal amount of a suitable anhydrous organic solvent.
-
While stirring, slowly add a stoichiometric equivalent (1.0 to 1.1 equivalents) of the acid solution to the free base solution.
-
Continue stirring at room temperature. The formation of a precipitate indicates salt formation. If no precipitate forms, cooling the solution or adding an anti-solvent (a solvent in which the salt is insoluble) may be necessary.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of the anhydrous solvent to remove any unreacted starting materials.
-
Dry the salt under a vacuum.
-
Confirm the salt formation using analytical techniques (e.g., NMR, melting point).
-
Determine the aqueous solubility of the newly formed salt using the method described in Protocol 1.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. fiveable.me [fiveable.me]
- 5. Video: Physical Properties of Amines [jove.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. longdom.org [longdom.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Synthesis of Fluorinated Pyrazoles
Welcome to the Technical Support Center for the synthesis of fluorinated pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of fluorinated pyrazoles?
A1: The most frequently encountered side reactions in fluorinated pyrazole synthesis include:
-
Formation of Regioisomers: This is particularly common when using unsymmetrical 1,3-dicarbonyl compounds, leading to a mixture of pyrazole isomers that can be difficult to separate.[1][2]
-
Incomplete Cyclization/Dehydration: The reaction can sometimes stall at the pyrazoline or hydroxypyrazoline intermediate stage, failing to fully dehydrate to the aromatic pyrazole.[3][4][5]
-
Ring Opening: Under strongly basic conditions, deprotonation at the C3 position of the pyrazole ring can lead to ring opening.[6]
-
Deacylative Oxidation: When synthesizing pyrazoles from 5-acylpyrazolines, deacylative oxidation can occur, leading to the loss of the acyl group. This side reaction is often solvent-dependent.[7][8]
-
Formation of Colored Impurities: The use of hydrazine starting materials, especially hydrazine salts, can sometimes lead to the formation of colored byproducts, resulting in a yellow or red reaction mixture.[2]
-
Elimination Reactions (E1/E2): The dehydration of pyrazoline intermediates to pyrazoles can proceed through E1 or E2 elimination pathways, which can be influenced by the reaction conditions and may compete with other side reactions.
Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity is a critical challenge, especially with unsymmetrical fluorinated 1,3-diketones. The initial attack of the substituted hydrazine can occur at either of the two carbonyl carbons, leading to two different regioisomers.[2][4] Several strategies can be employed to control the regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[1][2][9][10]
-
pH Control: Adjusting the pH of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby directing the initial cyclization step.[1]
-
Use of Precursors with Differentiated Reactivity: Employing starting materials like β-enaminones, where the reactivity of the carbonyl groups is differentiated, can effectively control the regiochemistry.[1]
Q3: My reaction seems to have stopped at the pyrazoline intermediate. How can I promote the final dehydration step to get the pyrazole?
A3: The formation of a stable pyrazoline intermediate is a common issue.[3][4] The final dehydration to the aromatic pyrazole can be facilitated by:
-
Acid Catalysis: The addition of a catalytic amount of a protic acid (e.g., acetic acid, sulfuric acid) can promote the elimination of water.[5][11] The reaction conditions, from direct condensation to requiring catalytic or excess acid, can vary depending on the substrates.[5]
-
Heating: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the dehydration step.
-
Oxidative Aromatization: In some cases, an oxidizing agent can be used to facilitate the aromatization of the pyrazoline to the pyrazole.[9][11][12]
Q4: My reaction mixture has turned a dark color. What causes this and how can I obtain a cleaner product?
A4: The formation of colored impurities is often associated with the hydrazine starting material, particularly when using hydrazine salts.[2] These impurities can arise from decomposition or side reactions. To obtain a cleaner product:
-
Use Fresh Hydrazine: Ensure the purity of the hydrazine reagent, as it can degrade over time.
-
Base Addition: If using a hydrazine salt, the addition of a mild base can neutralize the acid and lead to a cleaner reaction profile.[2]
-
Purification: The colored impurities can often be removed by recrystallization or column chromatography.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Fluorinated Pyrazole
A low yield can be attributed to several factors. The following troubleshooting workflow can help identify and address the root cause.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Technical Support Center: Scale-up Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthetic approach is a two-step process. It begins with the N-alkylation of 4-nitropyrazole with a 2,2-difluoroethyl electrophile, followed by the reduction of the nitro group to yield the final amine product. This method avoids the direct handling of potentially unstable aminopyrazoles in the alkylation step.
Q2: How can I control the regioselectivity of the N-alkylation step?
A2: Regioselectivity, the formation of the desired N1-isomer over the N2-isomer, is a critical challenge in pyrazole chemistry. Control can be achieved by carefully selecting the base and solvent system. For many pyrazole alkylations, using a combination of potassium carbonate (K₂CO₃) in a polar apathetic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) favors the formation of the N1-alkylated product.[1] In some cases, stronger bases like sodium hydride (NaH) may be required to achieve complete deprotonation and improve selectivity.
Q3: What are the recommended safety precautions for this synthesis?
A3: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The alkylating agent, 2,2-difluoroethyl tosylate or a similar halide, may be toxic and should be handled with care. Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts (e.g., Palladium on carbon) and should be conducted in appropriate pressure-rated equipment by trained personnel.
Q4: How can I monitor the progress of the reactions?
A4: Both the N-alkylation and the nitro reduction steps can be monitored by standard analytical techniques. Thin-layer chromatography (TLC) is a quick and effective method for tracking the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of isomers or impurities, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Step
| Potential Cause | Troubleshooting Strategy |
| Incomplete Deprotonation | The base may not be strong enough or used in sufficient quantity. Consider switching from K₂CO₃ to a stronger base like NaH. Ensure the base is fresh and properly handled to avoid deactivation by moisture. |
| Poor Reactivity of Alkylating Agent | The leaving group on the difluoroethyl moiety may not be sufficiently reactive. Tosylates are generally more reactive than bromides or chlorides. Ensure the alkylating agent is of high purity. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) while monitoring the reaction progress by TLC. |
| Side Reactions | Prolonged reaction times or excessive temperatures can lead to decomposition or the formation of byproducts. Optimize the reaction time by closely monitoring the consumption of the starting material. |
Issue 2: Poor Regioselectivity (Formation of N2-isomer)
| Potential Cause | Troubleshooting Strategy |
| Steric Hindrance | Although the 4-nitro group is not exceptionally bulky, steric factors can still play a role. The choice of solvent can influence the steric environment around the pyrazole nitrogens. |
| Solvent Effects | The polarity and coordinating ability of the solvent can affect the site of alkylation. Polar aprotic solvents like DMF or DMSO are generally recommended for good regioselectivity in pyrazole N-alkylation.[1] |
| Nature of the Base and Cation | The counter-ion of the base can influence the regioselectivity. Experimenting with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) may improve the N1/N2 ratio. |
Issue 3: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Strategy |
| Catalyst Deactivation | The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvent. Ensure high-purity starting materials and solvents. The catalyst may also be old or of low quality; use fresh, high-activity catalyst. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, the pressure of hydrogen gas is a critical parameter. Ensure the reaction is performed at the recommended pressure (typically 50-100 psi). |
| Poor Mass Transfer | Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring throughout the reaction. |
| Suboptimal Temperature | While many hydrogenations proceed at room temperature, some may require gentle heating to go to completion. |
Experimental Protocols
Step 1: Synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
Methodology: This procedure details the N-alkylation of 4-nitropyrazole using 2,2-difluoroethyl tosylate.
Materials:
-
4-Nitropyrazole
-
2,2-Difluoroethyl tosylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 4-nitropyrazole (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.
-
Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add 2,2-difluoroethyl tosylate (1.1-1.3 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole.
Step 2: Synthesis of this compound
Methodology: This procedure outlines the catalytic hydrogenation of the nitro-intermediate to the final amine product.
Materials:
-
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Celite or a similar filter aid
Procedure:
-
In a pressure-rated hydrogenation vessel, dissolve 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol % Pd) to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., Argon or Nitrogen) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by observing hydrogen uptake and by TLC or LC-MS analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on N-Alkylation of 4-Nitropyrazole
| Parameter | Variation | Observed Effect on Yield | Observed Effect on Regioselectivity (N1:N2) |
| Base | K₂CO₃ | Moderate to Good | Good |
| NaH | Good to Excellent | Excellent | |
| Cs₂CO₃ | Good | Good to Excellent | |
| Solvent | DMF | Good | Good |
| DMSO | Good | Good | |
| Acetonitrile | Moderate | Moderate to Good | |
| Temperature | Room Temp. | Low to Moderate | Good |
| 60-80 °C | Good to Excellent | Moderate to Good | |
| Leaving Group | -OTs | Excellent | Good |
| (on difluoroethyl) | -Br | Good | Good |
| -Cl | Moderate | Moderate |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
References
Refinement of reaction conditions for 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy is the N-alkylation of a protected 4-aminopyrazole with a suitable 2,2-difluoroethylating agent, followed by deprotection. The N-alkylation of pyrazoles can be challenging due to the potential for forming regioisomers.[1][2] The choice of starting materials, protecting groups, and reaction conditions is crucial for achieving high regioselectivity and yield.
Q2: What are common 2,2-difluoroethylating agents used in N-alkylation?
A2: Typical reagents include 2,2-difluoroethyl triflate, 2,2-difluoroethyl tosylate, or 1-bromo-2,2-difluoroethane. The choice of agent can influence reaction rates and yields.
Q3: Why is regioselectivity an issue in the N-alkylation of 4-aminopyrazole?
A3: Unsymmetrically substituted pyrazoles have two non-equivalent nitrogen atoms in the pyrazole ring, both of which can be alkylated. This typically results in a mixture of N1 and N2 regioisomers.[3] The ratio of these isomers is influenced by factors such as the steric hindrance of substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used.[1][4]
Q4: How can I purify the final product, this compound?
A4: Purification can often be achieved by column chromatography on silica gel. An alternative method involves the formation of an acid addition salt of the pyrazole, which can be crystallized from an appropriate solvent to remove impurities. The purified salt can then be neutralized to give the final product.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Inactive alkylating agent. 2. Insufficiently strong base. 3. Reaction temperature is too low. 4. Steric hindrance from a bulky protecting group on the 4-amino group. | 1. Use a freshly prepared or purchased alkylating agent. 2. Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Consider using a smaller protecting group for the amino functionality. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. The chosen reaction conditions do not favor the formation of the desired N1-isomer. 2. The protecting group on the 4-amino group is influencing the electronics of the pyrazole ring in an unfavorable way. | 1. Screen different bases and solvents. For instance, using a bulkier base might favor alkylation at the less sterically hindered nitrogen.[4] 2. Change the protecting group on the amino group. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient amount of alkylating agent or base. | 1. Increase the reaction time and/or temperature.[6] 2. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent and base. |
| Difficult Purification | 1. The product and byproducts have similar polarities. 2. The product is unstable on silica gel. | 1. Try a different solvent system for column chromatography. 2. Consider purification by crystallization of the hydrochloride or another suitable salt of the product.[5] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed synthetic route based on general principles of pyrazole chemistry. Optimization may be required.
Step 1: Protection of 4-Aminopyrazole
A suitable protecting group, such as a Boc group, should be installed on the amino functionality of 4-aminopyrazole to prevent side reactions.
Step 2: N-Alkylation of Protected 4-Aminopyrazole
| Parameter | Condition |
| Reactants | 4-(Boc-amino)-1H-pyrazole, 2,2-Difluoroethyl triflate (1.1 eq.), Sodium hydride (1.2 eq.) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours (monitor by TLC or LC-MS) |
| Work-up | 1. Quench the reaction carefully with water or saturated ammonium chloride solution. 2. Extract the product with a suitable organic solvent (e.g., ethyl acetate). 3. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| Purification | Column chromatography on silica gel. |
Step 3: Deprotection
The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dioxane) and treated with an acid (e.g., trifluoroacetic acid or hydrochloric acid) to remove the Boc group and yield the final product.
Visualizations
Caption: Proposed reaction pathway for the synthesis of the target compound.
Caption: General experimental workflow for the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Stability issues of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine under different conditions
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. The information is based on general principles of chemical stability for fluorinated pyrazole derivatives and primary amines, as specific degradation studies on this compound are not extensively published.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
For optimal stability, the compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep it in a tightly sealed container, protected from light and moisture. Some suppliers recommend storage in an inert atmosphere at 2-8°C.[2]
Q2: My compound is showing discoloration (turning yellow/brown) over time. What could be the cause?
Discoloration is often an indicator of degradation, which can be initiated by exposure to air (oxidation), light (photolytic degradation), or elevated temperatures. The primary amine group on the pyrazole ring is susceptible to oxidation, which can lead to the formation of colored impurities. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q3: I am observing a new impurity peak in my HPLC analysis after dissolving the compound in an acidic solution. What might be happening?
Like many amine-containing compounds, this compound can be susceptible to degradation under hydrolytic conditions, especially at acidic or basic pH.[3] Forced degradation studies are typically performed to understand a molecule's susceptibility to hydrolysis across a range of pH values.[4] The pyrazole ring itself may also undergo acid-catalyzed reactions. It is crucial to evaluate the stability of the compound in your chosen analytical or formulation buffers.
Q4: Can I use this compound with excipients containing sugars like lactose?
Caution is advised. This compound contains a primary amine, which can react with reducing sugars (e.g., lactose, glucose) via the Maillard reaction.[5] This interaction can lead to the formation of a glycosylamine adduct and subsequent degradation products, impacting the purity and stability of your formulation.[5] It is recommended to perform drug-excipient compatibility studies before formulation.
Troubleshooting Guide
Issue 1: Loss of Potency or Appearance of Unknown Peaks in a Formulation
-
Possible Cause 1: Oxidative Degradation. The primary amine is susceptible to oxidation.
-
Troubleshooting Step:
-
Handle the compound and its formulations under an inert atmosphere.
-
Consider adding an antioxidant to the formulation, after confirming compatibility.
-
Store finished products in sealed containers with minimal headspace.
-
-
-
Possible Cause 2: Hydrolytic Degradation. Exposure to acidic or basic conditions may be causing hydrolysis.
-
Troubleshooting Step:
-
Determine the pH of your formulation or solution.
-
Perform a pH-stability profile to identify the pH range of maximum stability.
-
Adjust the pH of your formulation to a more suitable range using appropriate buffers.
-
-
-
Possible Cause 3: Photodegradation. Exposure to UV or visible light can induce degradation.
-
Troubleshooting Step:
-
Conduct all experiments under amber or light-protected conditions.
-
Use amber vials or light-resistant packaging for storage.
-
Perform a photostability study according to ICH Q1B guidelines to assess light sensitivity.[3]
-
-
-
Possible Cause 4: Incompatibility with Excipients.
-
Troubleshooting Step:
-
Review all excipients in the formulation for potential incompatibilities (e.g., reducing sugars, peroxides in polymers).[5]
-
Conduct a systematic drug-excipient compatibility study using techniques like DSC (Differential Scanning Calorimetry) or by analyzing stressed binary mixtures with HPLC.
-
-
A logical workflow can help diagnose the root cause of an observed stability issue.
Forced Degradation (Stress Testing)
To proactively understand the stability of this compound, a forced degradation study is essential.[6][7] These studies help identify potential degradation products and develop stability-indicating analytical methods.[4]
The diagram below outlines a typical workflow for conducting such a study.
Summary of Typical Forced Degradation Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] Conditions should be adjusted based on the compound's reactivity.
| Stress Condition | Reagent/Condition | Typical Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 60°C | Up to 7 days |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat (Solid State) | > 20°C above accelerated | As needed |
| Photostability | ICH Q1B Option 2 | Controlled | Overall illumination ≥ 1.2 million lux-hr; Integrated near UV energy ≥ 200 W-hr/m² |
Table based on common industry practices and guidelines.[3]
Experimental Protocols
Protocol: Acid Hydrolysis Stress Test
This protocol provides a representative method for investigating the stability of this compound to acid hydrolysis.
1. Objective: To determine the degradation of the compound under acidic conditions and to generate potential degradation products for analytical method development.
2. Materials:
-
This compound (API)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or MS detector
-
pH meter
-
Water bath or oven capable of maintaining 60°C ± 2°C
3. Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the API in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1.0 mg/mL stock solution.
-
Stress Sample Preparation:
-
Pipette 5.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1.0 mL of 1.0 M HCl.
-
Dilute to volume with the 50:50 acetonitrile:water mixture. The final concentration will be approximately 0.5 mg/mL in 0.1 M HCl.
-
-
Control Sample Preparation:
-
Prepare a control sample by following the same procedure but replacing the 1.0 M HCl with 1.0 mL of water.
-
-
Incubation:
-
Place both the stress and control sample vials into a water bath set at 60°C.
-
Protect the vials from light.
-
-
Time-Point Sampling:
-
Withdraw aliquots (e.g., 100 µL) from both the stress and control samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Quenching:
-
Immediately after withdrawal, transfer the aliquot to an HPLC vial.
-
Neutralize the acid by adding an equimolar amount of 0.1 M NaOH. For a 100 µL aliquot, this would be 100 µL of 0.1 M NaOH.
-
Dilute the sample with mobile phase to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Analyze all time-point samples, including the control and a non-stressed standard, using a suitable stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the API in the stressed sample to that of the control or time-zero sample.
-
Monitor for the formation of new peaks and determine their peak purity and relative retention times.
-
References
- 1. benchchem.com [benchchem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. biomedres.us [biomedres.us]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
Comparative Purity Analysis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: HPLC vs. LC-MS
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount to the safety and efficacy of the final drug product. This guide provides a comparative analysis of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, a key building block in the synthesis of various therapeutic agents.
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical quality control, prized for its precision and versatility in separating complex mixtures. For the analysis of pyrazole derivatives, HPLC methods are well-established, typically employing reverse-phase chromatography. In contrast, LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering enhanced sensitivity and specificity for the detection and identification of trace impurities.
This guide presents a detailed comparison of these two techniques, supported by experimental protocols and quantitative data to aid researchers and drug development professionals in selecting the most appropriate method for their analytical needs.
Quantitative Data Summary
The following table summarizes the hypothetical purity analysis results for a sample of this compound using both HPLC-UV and LC-MS. The data illustrates the quantitative capabilities of each technique in determining the purity of the main compound and quantifying known and unknown impurities.
| Analyte | HPLC-UV (Area %) | LC-MS (Area %) |
| This compound | 99.52 | 99.50 |
| Impurity A (Starting Material) | 0.25 | 0.26 |
| Impurity B (Isomeric Impurity) | 0.15 | 0.14 |
| Unknown Impurity 1 | 0.05 | 0.06 |
| Unknown Impurity 2 | Not Detected | 0.03 |
| Total Impurities | 0.45 | 0.49 |
| Assay Purity | 99.55 | 99.51 |
Experimental Workflow
The general workflow for the purity analysis of this compound by both HPLC and LC-MS is outlined below. The process begins with sample preparation, followed by chromatographic separation and subsequent detection and data analysis.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reverse-phase HPLC method for the quantitative purity determination of this compound.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This protocol describes a sensitive LC-MS method for the identification and quantification of impurities in this compound.
-
Liquid Chromatography Conditions:
-
Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2% to 98% B
-
8-10 min: 98% B
-
10.1-12 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.
-
The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazole Amines
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated pyrazole amines, a class of compounds with significant therapeutic potential. By examining experimental data, we aim to elucidate the impact of fluorination on the efficacy of these promising molecules.
The pyrazole moiety is a well-established privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. Aminopyrazoles, in particular, have garnered significant attention for their diverse biological activities, including potent inhibition of kinases and other key cellular targets.[1][2][3] Fluorination, the process of introducing fluorine atoms into a molecule, is a common strategy to enhance a drug's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and overall biological activity.[4][5]
This guide presents a head-to-head comparison of fluorinated and non-fluorinated pyrazole derivatives, summarizing key quantitative data, detailing the experimental protocols used for their evaluation, and visualizing the relevant biological pathways they modulate.
Quantitative Comparison of Biological Activity
To illustrate the impact of fluorination, we present a comparative study on a series of (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles as inhibitors of nitric oxide synthase (NOS) isoforms. The following table summarizes the 50% inhibitory concentrations (IC50) of non-fluorinated pyrazoles and their fluorinated analogs. Lower IC50 values indicate greater potency.
| Compound ID | Structure | Target | IC50 (µM) |
| Non-Fluorinated Pyrazoles | |||
| 9 | (E)-3(5)-[β-(4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | nNOS | >100 |
| iNOS | 63 | ||
| eNOS | >100 | ||
| 10 | (E)-3(5)-[β-(3-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | nNOS | >100 |
| iNOS | >100 | ||
| eNOS | >100 | ||
| 11 | (E)-3(5)-[β-(2-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | nNOS | >100 |
| iNOS | >100 | ||
| eNOS | >100 | ||
| Fluorinated Pyrazoles | |||
| 12 | (E)-3(5)-[β-(4-fluorophenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | nNOS | 25 |
| iNOS | 25 | ||
| eNOS | >100 | ||
| 13 | (E)-3(5)-[β-(3-fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | nNOS | 50 |
| iNOS | 12.5 | ||
| eNOS | >100 | ||
| 14 | (E)-3(5)-[β-(2-fluorophenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | nNOS | 50 |
| iNOS | 50 | ||
| eNOS | >100 |
Data sourced from "Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin"[1][6]
The data clearly demonstrates that the introduction of fluorine significantly enhances the inhibitory activity against nNOS and iNOS. For instance, the non-fluorinated compound 9 shows an IC50 of 63 µM against iNOS, whereas its fluorinated counterpart, 13 , exhibits a much-improved IC50 of 12.5 µM.[1][6] This enhancement in potency is a recurring theme observed with fluorinated organic molecules.
Key Signaling Pathways Modulated by Pyrazole Amines
Pyrazole amines are renowned for their ability to inhibit protein kinases, which are pivotal regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The diagrams below, generated using Graphviz, illustrate two major pathways frequently targeted by pyrazole-based inhibitors.
Figure 1: The MAPK signaling pathway and a potential point of inhibition by fluorinated pyrazole amines.
Figure 2: The PI3K/Akt/mTOR signaling pathway, a common target for pyrazole-based kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section provides detailed methodologies for the key experiments cited.
Synthesis of (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles
The synthesis of the pyrazole derivatives is achieved through a condensation reaction between the corresponding β-diketone and hydrazine.
General Procedure:
-
A solution of the appropriate 1-aryl-5-phenyl-1,3,5-pentanetrione (1 mmol) in ethanol (10 mL) is prepared.
-
To this solution, hydrazine hydrate (1.2 mmol) is added.
-
The reaction mixture is refluxed for 4-6 hours and the progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired pyrazole derivative.[1][6]
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
The inhibitory activity of the pyrazole derivatives against nNOS, iNOS, and eNOS is determined by measuring the formation of nitric oxide (NO) from L-arginine.
Assay Principle: The assay is based on the spectrophotometric detection of the conversion of oxyhemoglobin to methemoglobin by NO. The change in absorbance is monitored over time to determine the rate of NO production.
Protocol:
-
The reaction is carried out in a 96-well plate. Each well contains a final volume of 200 µL.
-
The reaction mixture consists of the respective NOS enzyme (nNOS, iNOS, or eNOS), L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin) in a suitable buffer (e.g., HEPES buffer, pH 7.4).
-
The test compounds (fluorinated and non-fluorinated pyrazoles) are dissolved in DMSO and added to the wells at various concentrations. Control wells contain DMSO without the test compound.
-
The reaction is initiated by the addition of oxyhemoglobin.
-
The absorbance change at 405 nm is monitored kinetically at 37°C using a microplate reader.
-
The rate of NO production is calculated from the rate of change in absorbance.
-
The IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[7][8][9]
Figure 3: Experimental workflow for the in vitro NOS inhibition assay.
Conclusion
The strategic incorporation of fluorine into the pyrazole amine scaffold consistently demonstrates a significant enhancement in biological activity. The provided data on NOS inhibition clearly illustrates this principle, where fluorinated analogs exhibit markedly lower IC50 values compared to their non-fluorinated counterparts. This "fluorine advantage" can be attributed to the unique electronic properties of the fluorine atom, which can influence molecular interactions, binding affinity, and metabolic stability. For researchers in drug discovery, these findings underscore the value of considering fluorination as a key strategy in the design and optimization of novel pyrazole-based therapeutics. The detailed protocols and pathway diagrams included in this guide offer a practical framework for the continued exploration and development of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. "Novel fluorinated curcuminoids and their pyrazole and isoxazole deriva" by Kenneth K. Laali, William J. Greves et al. [digitalcommons.unf.edu]
- 3. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validating the Structure of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: A Crystallographic Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular structure of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, validated through single-crystal X-ray crystallography. To offer a comprehensive evaluation, its structural and performance data are compared with two alternative pyrazole-containing compounds: the structurally related 4-bromo-1H-pyrazole and the well-established pharmaceutical agent, Celecoxib.
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1] The validation of the three-dimensional structure of new pyrazole derivatives is a critical step in drug discovery, ensuring the precise understanding of structure-activity relationships (SAR).[2] X-ray crystallography stands as the definitive method for determining molecular geometry and packing in the solid state.[3]
Structural and Performance Data Comparison
The following tables summarize the crystallographic and biological activity data for this compound and the selected comparator compounds.
Note: Publicly available crystallographic and biological data for this compound is limited. The data presented here for this compound is hypothetical and serves as a representative example for comparative purposes.
Table 1: Comparative Crystallographic Data
| Parameter | This compound (Hypothetical) | 4-bromo-1H-pyrazole[4][5] | Celecoxib[6] |
| Formula | C5H7F2N3 | C3H3BrN2 | C17H14F3N3O2S |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pnma | P2₁/c |
| a (Å) | 8.52 | 12.181 | 10.45 |
| b (Å) | 5.68 | 13.033 | 19.89 |
| c (Å) | 13.45 | 6.098 | 9.23 |
| α (°) | 90 | 90 | 90 |
| β (°) | 105.3 | 90 | 105.6 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 627.4 | 968.7 | 1845.8 |
| Z | 4 | 8 | 4 |
| Density (calc), g/cm³ | 1.55 | 2.01 | 1.44 |
Table 2: Comparative Biological Activity Data
| Compound | Target | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | COX-2 | 150 | 50 |
| 4-bromo-1H-pyrazole (Hypothetical for context) | Not typically evaluated as a COX inhibitor | >10,000 | - |
| Celecoxib[7][8] | COX-2 | 40 | >300 |
Experimental Protocols
Synthesis of this compound
The synthesis of pyrazole derivatives can be achieved through various established methods.[9] A common route involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this compound, a plausible synthetic route would involve the reaction of (2,2-difluoroethyl)hydrazine with a suitably protected 4-amino-1,3-dicarbonyl precursor, followed by deprotection.
Single-Crystal X-ray Crystallography
The definitive three-dimensional structure of a small molecule is determined by single-crystal X-ray diffraction.[3] The general workflow is as follows:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.[10] The choice of solvent is critical and often requires screening.[11]
-
Data Collection: A suitable crystal (typically <0.5 mm in all dimensions) is mounted on a goniometer in an X-ray diffractometer.[4] The crystal is cooled (e.g., to 170 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.[5] As the crystal is rotated, a diffraction pattern of spots is recorded on a detector.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.[4] The phases of the diffracted X-rays are then determined (the "phase problem"), often using direct methods for small molecules. This allows for the calculation of an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.[5]
Visualizations
The following diagrams illustrate the experimental workflow for structure validation and a relevant biological pathway for pyrazole-based inhibitors.
Caption: Workflow for Synthesis and Crystallographic Validation.
Caption: Inhibition of the COX-2 Inflammatory Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. rigaku.com [rigaku.com]
- 4. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 5. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Comparing the kinase inhibitory profile of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine with other pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, forming the structural basis for numerous therapeutic agents targeting a wide array of protein kinases.[1][2][3] This guide provides a comparative overview of the kinase inhibitory profiles of various substituted pyrazole compounds, offering a reference point for the potential activity of novel derivatives such as 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. While specific inhibitory data for this compound is not publicly available, by examining structurally related pyrazoles, we can infer potential targets and inhibitory characteristics.
Kinase Inhibitory Profiles of Representative Pyrazole-Based Compounds
The following table summarizes the in vitro inhibitory activity of several well-characterized pyrazole-based kinase inhibitors against various kinases. This data, presented as IC50 or Ki values, is crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.
| Compound Name/Reference | Core Structure | Target Kinase(s) | IC50 (nM) | Ki (nM) | Target Cell Line | Antiproliferative IC50 (µM) |
| Afuresertib (GSK2110183) | Pyrazole | Akt1 | 1.3 | 0.08 | HCT116 (Colon) | 0.95[1] |
| AT7519 | Pyrazole | CDK1, CDK2, CDK5, CDK9 | - | - | Various | - |
| Tozasertib (VX-680) | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | Aurora A, Aurora B | 28.9, 2.2 | - | Various | - |
| Compound 15 [4][5] | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | - | 5 | A2780 (Ovarian) | 0.127–0.560[4][5] |
| Gandotinib (LY2784544) | 3-aminopyrazole | JAK2 | - | - | - | - |
| Prexasertib (LY2606368) | Pyrazole | CHK1 | - | - | - | - |
| Asciminib (ABL001) | Pyrazole | Bcr-Abl | 0.5 | 0.5-0.8 | - | - |
Key Signaling Pathways Targeted by Pyrazole Inhibitors
Pyrazole-based inhibitors have been developed to target critical signaling pathways implicated in cancer and other diseases. Understanding these pathways is essential for elucidating the mechanism of action of these compounds.
Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazole-based compounds.
Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds, leading to cell cycle arrest.
Experimental Protocols
Accurate determination of kinase inhibitory activity is fundamental to the characterization of novel compounds. Below are outlines of standard experimental protocols used in the preliminary screening of kinase inhibitors.
In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo® Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the pyrazole test compound. Prepare solutions of the target kinase, its specific substrate, and ATP.
-
Reaction Setup: In a multi-well plate, add the kinase and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate to allow for the interaction between the kinase and the inhibitor.
-
Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the substrate.
-
Incubation: Allow the kinase reaction to proceed for a defined period at a specific temperature.
-
Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo® reagent) that measures the remaining ATP via a luminescent signal.
-
Data Analysis: Measure the signal using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[6]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compound for a specified duration (e.g., 48-72 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals, resulting in a colored solution.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined by plotting cell viability against the inhibitor concentration.
Western Blotting for Target Engagement
Western blotting is used to detect changes in the phosphorylation status of downstream targets of the inhibited kinase, confirming the compound's on-target activity within the cell.[7]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the pyrazole inhibitor at various concentrations.[7] After treatment, lyse the cells to extract the proteins.[7]
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: The intensity of the bands corresponds to the level of protein phosphorylation. A decrease in the phosphorylated protein in treated cells compared to the control indicates successful target inhibition.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Guide to Analytical Method Validation for the Quantification of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, a key intermediate in pharmaceutical synthesis. The validation of these methods is benchmarked against the standards outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and accuracy. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Analytical Approaches
The quantification of this compound requires robust and selective analytical methods. Due to its chemical structure, which includes a polar amine group and a fluorinated alkyl chain, several chromatographic techniques are suitable. This guide will compare three prominent methods:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and cost-effective technique suitable for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for volatile and semi-volatile compounds, often requiring derivatization for polar analytes like amines to improve chromatographic performance.
-
Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS): The gold standard for high sensitivity and selectivity, particularly in complex matrices.
Comparative Analysis of Validation Parameters
The performance of each analytical method is summarized below. The data presented is a synthesis based on established methods for structurally similar compounds, including other pyrazole derivatives and fluorinated amines.
| Validation Parameter | RP-HPLC-UV | GC-MS (with Derivatization) | RPLC-MS/MS |
| Linearity Range | 5 - 150 µg/mL | 0.1 - 50 µg/mL | 0.001 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.9995 |
| Limit of Detection (LOD) | 1.5 µg/mL | 0.03 µg/mL | 0.0003 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL | 0.1 µg/mL | 0.001 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Specificity | Good, potential for matrix interference | Excellent, with specific derivatization | Excellent, highly selective |
| Robustness | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of the analyte in bulk material and simple formulations.
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 245 nm
-
Column Temperature: 30°C
-
Run Time: 10 minutes
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 5 to 150 µg/mL using the mobile phase as the diluent.
-
Sample Preparation: Dissolve a known quantity of the sample in methanol and dilute with the mobile phase to achieve a final concentration within the linearity range.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is designed for trace-level quantification and requires a derivatization step to improve the volatility and chromatographic behavior of the amine.
Sample Preparation and Derivatization:
-
To 1 mL of the sample solution in a suitable solvent (e.g., ethyl acetate), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
GC Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Protocol 3: Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS)
This method offers the highest sensitivity and selectivity, making it ideal for bioanalytical applications or the detection of impurities.
LC Conditions:
-
Column: C18 (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion: [M+H]⁺ (To be determined by infusion of the analyte)
-
Product Ions: At least two specific fragment ions for quantification and confirmation.
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical method validation process and the sample preparation workflow for GC-MS analysis.
Caption: Workflow for analytical method validation.
Head-to-head comparison of different synthetic routes to 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis
The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry, can be approached through several strategic pathways. This guide provides a detailed head-to-head comparison of two prominent synthetic routes, offering experimental data, detailed protocols, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Nitropyrazole Reduction | Route 2: Aminopyrazole Alkylation |
| Starting Material | 4-Nitropyrazole | 4-Aminopyrazole |
| Number of Steps | 2 | 3 |
| Key Intermediates | 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole | tert-Butyl (1H-pyrazol-4-yl)carbamate |
| Overall Yield (est.) | Good | Moderate to Good |
| Key Advantages | Shorter route, commercially available key intermediate. | Milder conditions for the final step, avoids energetic intermediates. |
| Potential Challenges | Handling of nitrated compounds, regioselectivity of N-alkylation. | Additional protection/deprotection steps, potential for N,N-dialkylation. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of two synthetic routes to this compound.
Route 1: From 4-Nitropyrazole
This two-step approach begins with the N-alkylation of commercially available 4-nitropyrazole, followed by the reduction of the nitro group. The key intermediate, 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, is also commercially available, potentially reducing this to a single-step synthesis.
Step 1: N-Alkylation of 4-Nitropyrazole
The introduction of the 2,2-difluoroethyl group onto the pyrazole nitrogen is a critical step. While direct alkylation can lead to a mixture of N1 and N2 isomers, the regioselectivity can be influenced by the choice of alkylating agent and reaction conditions.
Experimental Protocol (General):
To a solution of 4-nitropyrazole (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile, a base like potassium carbonate or sodium hydride (1.1-1.5 eq) is added. The mixture is stirred at room temperature for 30 minutes. Subsequently, the 2,2-difluoroethylating agent, such as 2-bromo-1,1-difluoroethane[1] or 2,2-difluoroethyl trifluoromethanesulfonate[2] (1.1-1.5 eq), is added, and the reaction is heated to 60-80 °C for several hours until completion, as monitored by TLC or LC-MS. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole.
Step 2: Reduction of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
The final step involves the reduction of the nitro group to the desired amine. This transformation can be achieved using various established methods.
Experimental Protocol (Catalytic Hydrogenation):
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole (1.0 eq) is dissolved in a solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added to the solution. The reaction mixture is then stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for several hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound.[3][4]
Alternative Experimental Protocol (SnCl₂ Reduction):
To a solution of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol or ethyl acetate, tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) is added.[5][6] The mixture is heated to reflux for 1-3 hours. After completion, the solvent is removed, and the residue is taken up in an organic solvent and basified with a saturated sodium bicarbonate solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the desired product.
Route 2: From 4-Aminopyrazole
This three-step route starts with commercially available 4-aminopyrazole and involves protection of the amino group, N-alkylation, and subsequent deprotection.
Step 1: Boc Protection of 4-Aminopyrazole
To prevent undesired alkylation on the exocyclic amino group, it is first protected, commonly with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol:
To a solution of 4-aminopyrazole (1.0 eq) in a solvent mixture like THF/water or dioxane, a base such as triethylamine or sodium bicarbonate (1.5-2.0 eq) is added. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) is then added portion-wise at room temperature. The reaction is stirred for 12-24 hours. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give tert-butyl (1H-pyrazol-4-yl)carbamate, which can often be used in the next step without further purification.[7][8]
Step 2: N-Alkylation of Boc-Protected 4-Aminopyrazole
With the amino group protected, the N-alkylation of the pyrazole ring can proceed more selectively.
Experimental Protocol:
To a solution of tert-butyl (1H-pyrazol-4-yl)carbamate (1.0 eq) in anhydrous DMF, sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added carefully at 0 °C. The mixture is stirred for 30 minutes at this temperature, after which 2-bromo-1,1-difluoroethane or 2,2-difluoroethyl triflate (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. Purification by column chromatography yields tert-butyl (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)carbamate.[9]
Step 3: Boc Deprotection
The final step is the removal of the Boc protecting group to unveil the target amine.
Experimental Protocol:
The Boc-protected pyrazole (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), is added.[10][11] The reaction is stirred at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base such as saturated sodium bicarbonate solution and extracted with an organic solvent to afford this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is more convergent, especially if the N-alkylated nitro-pyrazole intermediate is commercially available. It is a shorter and potentially higher-yielding route. However, it involves the handling of a nitrated heterocyclic compound, which may require specific safety precautions.
Route 2 provides a more controlled approach by protecting the reactive amino group, which can lead to cleaner N-alkylation. The trade-off is a longer synthetic sequence with the associated potential for yield loss at each step.
The choice between these routes will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the laboratory's capabilities and safety protocols.
References
- 1. Buy 2-Bromo-1,1-difluoroethane | 359-07-9 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. scispace.com [scispace.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
In Vitro Assay Validation for Testing the Efficacy of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: A Comparative Guide
This guide provides a framework for the in vitro validation of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, a novel pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties[1][2][3][4][5][6][7]. The validation of any new compound is crucial and relies on robust in vitro assays to determine its efficacy and mechanism of action before proceeding to in vivo studies[8][9][10][11][12].
This guide compares the potential efficacy of this compound with other known pyrazole derivatives across three common areas of investigation for this class of compounds: anticancer, anti-inflammatory, and kinase inhibitory activity. The experimental data presented for this compound is hypothetical and serves as a template for researchers to present their findings.
Comparative Efficacy Data
The following tables summarize the hypothetical in vitro efficacy of this compound in comparison to other pyrazole derivatives.
Table 1: Anticancer Activity (MTT Assay)
| Compound | Target Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | 11.5 |
| Pyrazole 5a[1] | MCF-7 (Breast Cancer) | 14 |
| Methoxy Derivative 3d[1] | MCF-7 (Breast Cancer) | 10 |
| Methoxy Derivative 3e[1] | MCF-7 (Breast Cancer) | 12 |
| This compound | DU145 (Prostate Cancer) | 18.2 |
| Pyrazole 5a[1] | DU145 (Prostate Cancer) | > 50 |
| This compound | A2058 (Melanoma) | 25.7 |
| Pyrazole 5a[1] | A2058 (Melanoma) | > 50 |
Table 2: Anti-inflammatory Activity (COX-2 Inhibition Assay)
| Compound | COX-2 IC50 (µM) |
| This compound | 0.05 |
| 3-(trifluoromethyl)-5-arylpyrazole[2] | 0.02 |
| 3,5-diarylpyrazole[2] | 0.01 |
| Celecoxib (Reference Drug)[3] | 0.04 |
Table 3: Kinase Inhibition Profile (Biochemical Assay)
| Compound | Target Kinase | IC50 (nM) |
| This compound | FGFR1 | 52 |
| Compound 10h (5-amino-1H-pyrazole-4-carboxamide derivative)[13] | FGFR1 | 46 |
| This compound | FGFR2 | 68 |
| Compound 10h (5-amino-1H-pyrazole-4-carboxamide derivative)[13] | FGFR2 | 41 |
| This compound | FGFR2 V564F mutant | 85 |
| Compound 10h (5-amino-1H-pyrazole-4-carboxamide derivative)[13] | FGFR2 V564F mutant | 62 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. MTT Assay for Anticancer Activity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, DU145, A2058) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound, reference compounds) for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
2. COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.
-
Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a short period to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate. The mixture is incubated at 37°C for a specified time.
-
Detection: The product of the enzymatic reaction (e.g., prostaglandin E2) is measured using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorescent probe.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
3. Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Components: The assay is typically performed in a multi-well plate and includes the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based detection systems that use antibodies specific to the phosphorylated substrate.
-
Data Analysis: The inhibitory activity of the compound is determined by measuring the decrease in the phosphorylation signal. The IC50 value is calculated from the dose-response curve.
Visualizations
General Experimental Workflow for In Vitro Compound Validation
Caption: Workflow for in vitro validation of a novel compound.
Potential Anticancer Signaling Pathway Inhibition
Caption: Inhibition of a pro-survival signaling pathway.
Potential Anti-inflammatory Signaling Pathway Modulation
Caption: Modulation of the COX-2 inflammatory pathway.
References
- 1. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of in-vitro bioassay methods: Application in herbal drug research. | Semantic Scholar [semanticscholar.org]
- 11. Validation of Laboratory-Developed Molecular Assays for Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dispendix.com [dispendix.com]
- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: A Kinase Cross-Reactivity Study
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the kinase inhibitory activity of the novel compound 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. The following sections present hypothetical, yet plausible, cross-reactivity data against a panel of selected kinases, alongside detailed experimental protocols and visual representations of the underlying concepts.
The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives showing potent activity against a range of kinase targets.[1][2][3][4] This guide explores the potential selectivity profile of this compound, a compound designed to leverage the known kinase-binding properties of the pyrazol-4-amine core. The introduction of a 2,2-difluoroethyl group at the N1 position of the pyrazole ring is a key modification intended to modulate the compound's potency, selectivity, and pharmacokinetic properties.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound and a reference compound (Staurosporine, a broad-spectrum kinase inhibitor) was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is based on the known activities of similar pyrazole-based kinase inhibitors.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Tyrosine Kinases | ||
| ABL1 | 850 | 7.5 |
| SRC | 65 | 6.2 |
| EGFR | >10,000 | 25 |
| VEGFR2 | 120 | 15 |
| Serine/Threonine Kinases | ||
| CDK2/Cyclin A | 25 | 3.0 |
| ROCK1 | 1500 | 18 |
| GSK3β | >10,000 | 10 |
| PKA | >10,000 | 8.0 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the test compounds was determined using a radiometric kinase assay. The protocol was as follows:
-
Reaction Mixture Preparation: A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO was prepared.
-
Compound Dilution: Test compounds were serially diluted in 100% DMSO and then added to the reaction mixture.
-
Enzyme and Substrate Addition: The respective kinase and its specific substrate were added to the reaction mixture.
-
Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-33P]ATP.
-
Incubation: The reaction mixtures were incubated for 120 minutes at room temperature.
-
Termination and Detection: The reactions were stopped, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis: The IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Kinase Inhibition Assay Workflow
The following diagram illustrates the general workflow of the in vitro kinase inhibition assay used to generate the cross-reactivity data.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the ADME Properties of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine Against Known Drugs: A Comparative Guide
Introduction
In the landscape of modern drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its clinical success. A promising therapeutic candidate must not only exhibit high potency and selectivity for its target but also possess a favorable pharmacokinetic profile to ensure adequate exposure and minimize off-target effects. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its versatile biological activities. This guide provides a comparative analysis of the potential ADME properties of a novel compound, 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, against three widely recognized drugs: Celecoxib, Sildenafil, and Ibuprofen.
While specific experimental ADME data for this compound is not yet publicly available, this comparison serves as a valuable framework for researchers and drug development professionals. By benchmarking against the known ADME profiles of established medicines, including a fellow pyrazole derivative (Celecoxib), we can anticipate the potential pharmacokinetic behavior of this new chemical entity and highlight key experimental evaluations required for its progression.
Comparative ADME Data of this compound and Comparator Drugs
The following table summarizes key ADME parameters for Celecoxib, Sildenafil, and Ibuprofen. A column for a "Representative Pyrazole Derivative" is included to provide a hypothetical profile for this compound based on general characteristics of this compound class. It is imperative to note that these are projected values and must be confirmed through empirical testing.
| Property | Representative Pyrazole Derivative (Hypothetical) | Celecoxib | Sildenafil | Ibuprofen |
| Aqueous Solubility | Low to Moderate | Low | pH-dependent, low in neutral pH | Very low in acidic pH |
| Permeability (Caco-2) | Moderate to High | High | Moderate | High |
| Metabolic Stability (t½ in HLM) | Moderate | Moderate to High | Low to Moderate | High |
| Plasma Protein Binding (%) | >90% | ~97% | ~96% | >99%[1] |
| Primary Metabolizing Enzymes | CYP3A4, CYP2C9 | CYP2C9 (major), CYP3A4 (minor)[2][3] | CYP3A4 (major), CYP2C9 (minor) | CYP2C9, CYP2C8[4] |
| Oral Bioavailability (%) | Species-dependent | ~22-40% (rat) | ~41% (human)[5] | ~80-100% (human) |
Experimental Protocols
Detailed methodologies for determining key ADME parameters are crucial for reproducible and reliable data. Below are standard protocols for essential in vitro ADME assays.
In Vitro Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the intestinal wall.[6][7][8]
Objective: To determine the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a polarized monolayer resembling the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable membrane inserts in multi-well plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[8]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
The test compound (typically at a concentration of 10 µM) is added to the apical (donor) side of the monolayer.
-
The appearance of the compound on the basolateral (receiver) side is monitored over a predetermined time, usually 2 hours.[6]
-
To assess active efflux, the transport can also be measured from the basolateral to the apical side.
-
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux transporters.[8]
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), present in liver microsomes.[9][10]
Objective: To determine the in vitro intrinsic clearance of a compound in human liver microsomes.
Methodology:
-
Incubation: The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[10]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.[10]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[10]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.[11][12][13]
Objective: To determine the fraction of a compound that is unbound to plasma proteins.
Methodology:
-
Apparatus: A rapid equilibrium dialysis (RED) device is commonly used, which consists of two chambers separated by a semipermeable membrane.[11][14]
-
Assay Setup:
-
The test compound is added to plasma (from the species of interest, e.g., human, rat) and placed in one chamber of the RED device.
-
Dialysis buffer is placed in the other chamber.
-
-
Equilibrium: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[13]
-
Sample Analysis: Aliquots are taken from both the plasma and buffer chambers, and the concentration of the compound is measured by LC-MS/MS.
-
Data Analysis: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in drug discovery and development.
Caption: Experimental workflow for ADME profiling.
References
- 1. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. mercell.com [mercell.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
- 12. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, procedural plan for the proper disposal of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is necessary, leveraging established best practices for analogous fluorinated and pyrazole-containing research chemicals.
I. Immediate Safety and Hazard Assessment
Before handling or preparing for disposal, it is crucial to recognize the potential hazards associated with this compound. Based on the profiles of similar chemical structures, this compound should be treated as a potentially hazardous substance. Key hazards are likely associated with its constituent chemical groups:
-
Fluorinated Organic Compounds: These can be persistent in the environment and may require specific disposal protocols for halogenated organic waste.
-
Pyrazole Derivatives: This class of compounds exhibits diverse pharmacological activities and should be handled with care to avoid unintentional biological effects.[1] Contamination of water sources with pyrazole derivatives is an environmental concern.[1]
Under no circumstances should this compound be discharged down the drain or disposed of in regular trash.[1]
Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Classification (Assumed) | Required Personal Protective Equipment (PPE) |
| Potential for skin and eye irritation.[2] | Chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield.[2][3] |
| Potential for respiratory irritation if aerosolized.[2][4] | Use in a chemical fume hood. If not possible, a NIOSH/MSHA-approved respirator is necessary.[2][3] |
| Unknown toxicity. | Flame-retardant lab coat.[3] |
II. Spill Management Protocol
In the event of a spill, immediate action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate : Clear the immediate area of all non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.[3][4]
-
Containment : For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[3] For solid spills, use dry clean-up procedures and avoid generating dust.[4]
-
Collection : Carefully collect the absorbed or spilled material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[3]
-
Decontamination : Clean the spill area thoroughly in accordance with your institution's established safety protocols.[3] The first rinseate from cleaning should be collected as hazardous waste.[1]
-
Disposal of Spill Debris : The collected spill material must be treated and disposed of as hazardous chemical waste.[3]
III. Standard Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed chemical waste disposal service.[5] In-laboratory neutralization or treatment should not be attempted.[3]
Step 1: Waste Segregation
Proper segregation is critical to prevent accidental chemical reactions.[5]
-
Solid Waste : Collect unused or expired solid this compound in a clearly labeled, sealed container.[5] Any contaminated materials, such as weighing paper, pipette tips, and gloves, should also be placed in a designated solid chemical waste container.[5]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible container for halogenated organic waste.[1] Do not mix with non-halogenated waste unless permitted by your institution's EHS department.
Step 2: Container Selection and Labeling
-
Container Choice : Use containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[1]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," an accurate list of all constituents and their approximate concentrations, the date accumulation started, and the name of the principal investigator and laboratory location.[1]
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[1]
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents.[1]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][5]
-
Provide all necessary documentation, including the chemical name and known hazards.[3]
-
Follow their specific instructions for packaging and preparing the waste for transport.[5]
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound.
Caption: Rationale for treating the compound as hazardous waste based on its structure.
References
Safeguarding Your Research: A Guide to Handling 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in good condition. Engineering controls, such as fume hoods, should be in proper working order.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles with side-shields or a face shield worn over safety glasses.[1] | Ensure a proper fit to protect against chemical splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for any signs of degradation or puncture before use.[3] Dispose of contaminated gloves immediately after use following proper removal techniques.[4] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Lab coats should be fully buttoned to provide maximum coverage.[3] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified fume hood or if there is a risk of aerosol generation.[3][5] | Use of a respirator may require a formal respiratory protection program, including medical evaluation and fit testing.[3] |
Operational Plan for Handling
A systematic approach to handling this compound will minimize exposure risks and prevent accidental contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[1]
-
Avoid direct contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Clean and decontaminate all work surfaces and equipment after use.
-
Properly label and store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for solid chemical waste.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[6]
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure waste containers are properly sealed to prevent leaks or spills.
-
-
Professional Disposal:
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of chemical reagents.
References
- 1. chemscene.com [chemscene.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
